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Amyl nitrates

Cat. No.: B14167014
M. Wt: 234.29 g/mol
InChI Key: XNCKCDBPEMSUFA-UHFFFAOYSA-N
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Description

Historical Perspectives on the Chemical Study of Alkyl Nitrites

The study of alkyl nitrites dates back to the mid-19th century. The key developments in the chemical understanding and application of these compounds are outlined below:

1844: French chemist Antoine Jérôme Balard first synthesized amyl nitrite (B80452). jsr.orgwikipedia.orgdictionary.com

1859: The vasodilatory properties of amyl nitrite following inhalation were described. nih.gov

1867: Sir Thomas Lauder Brunton, a Scottish physician, published the first report on the use of amyl nitrite to alleviate the symptoms of angina pectoris, based on its ability to dilate blood vessels. jsr.orgwikipedia.orgnih.gov His work was influenced by earlier research from Arthur Gamgee and Benjamin Ward Richardson. wikipedia.org The compound was supplied in glass ampules that were crushed to release the vapor, leading to the term "poppers". jsr.orgwikipedia.org

Late 1880s: Butyl nitrite was investigated and found to have similar vasodilatory properties to amyl nitrite, though it was not adopted for clinical use at the time. nih.gov

1878: German chemist Otto N. Witt utilized amyl nitrite in the chemical synthesis of aromatic nitrosamines and later in the development of coloring materials derived from diazo compounds. acs.org

1930s-1950s: Research into related compounds led to the development of other organic nitrates, such as mannide dinitrate and isosorbide (B1672297) dinitrate, for therapeutic use. nih.gov

1960: The U.S. Food and Drug Administration (FDA) removed the prescription requirement for amyl nitrite. jsr.orgnih.gov

1969: The prescription requirement for amyl nitrite was reinstated by the FDA due to observations of its increasing non-medical use. jsr.orgwikipedia.orgnih.gov

Physicochemical Properties of Amyl Nitrite (Isoamyl Nitrite)
PropertyValueSource
Molecular FormulaC₅H₁₁NO₂ bionity.comnih.gov
Molar Mass117.15 g/mol nih.govgpatindia.com
AppearanceClear colorless to yellowish liquid nih.govgpatindia.com
OdorFragrant, fruity nih.gov
Boiling Point97-99 °C (207-210 °F) nih.govgpatindia.com
Density0.872 g/cm³ at 25 °C bionity.com
Solubility in WaterInsoluble / Low bionity.comnih.gov
Flash Point< 21 °C (< 73 °F) bionity.comnih.gov
CAS Number110-46-3 (for Isoamyl nitrite) bionity.com

Current Academic Research Landscape of Amyl Nitrites

Contemporary academic research on amyl nitrites spans several fields, including analytical chemistry, pharmacology, and public health, while strictly focusing on the compound's chemical nature and effects.

Chemical Synthesis and Reactions: The synthesis of alkyl nitrites remains a fundamental topic in organic chemistry. The standard method involves the reaction of an alcohol with nitrous acid, a process known as esterification. bionity.comchemicalbook.com A common laboratory procedure involves the dropwise addition of concentrated sulfuric acid to a cooled mixture of aqueous sodium nitrite and the corresponding alcohol. wikipedia.orgprepchem.com Amyl nitrites are also studied for their utility as reagents in other chemical transformations. They are used in a modification of the Sandmeyer reaction, where the reaction of an alkyl nitrite with an aromatic amine in a halogenated solvent generates a radical aromatic species. chemicalbook.comwikipedia.org They also react with carbanions to produce oximes. chemicalbook.comwikipedia.org

Mechanism of Action: A significant area of research is the mechanism through which amyl nitrite exerts its physiological effects. It is well-established that amyl nitrites function as a source of nitric oxide (NO). bionity.comgpatindia.comnih.gov This nitric oxide signals the relaxation of involuntary smooth muscles, leading to the dilation of blood vessels (vasodilation). bionity.comnih.gov Research also investigates its role as an antidote for cyanide poisoning, where it acts as an oxidant to induce the formation of methemoglobin, which can then sequester cyanide as the less toxic cyanomethemoglobin. chemicalbook.comgpatindia.com

Analytical and Compositional Studies: Modern analytical techniques are employed to study commercial products containing alkyl nitrites. Headspace gas chromatography and Fourier transform infrared spectroscopy (FTIR) are used for detection and quantification. service.gov.uk These studies often reveal significant discrepancies between the labeled and actual chemical contents of products sold as "poppers".

A 2015 study in Germany of 76 products found that 51% contained different alkyl nitrites than what was declared on the label. service.gov.uk

A 2019 analysis by the Australian Therapeutic Goods Administration also identified inconsistencies, with some products containing isopropyl nitrite or isopentyl nitrite instead of the expected compounds. service.gov.uk

More recent research using nuclear magnetic resonance (NMR) spectroscopy confirmed the presence of the expected isobutyl nitrite in all tested samples but also detected various unlabeled compounds and impurities. researchgate.netmdpi.com

Pharmacological and Metabolic Research: Scientific investigation continues into the pharmacological profile of amyl nitrite, often comparing it to organic nitrates like nitroglycerin (NTG). Studies have shown that while both are vasodilators, amyl nitrite has different hemodynamic effects and produces less tolerance upon repeated administration compared to NTG. nih.gov The metabolism of the compound is another research focus. Amyl nitrite is metabolized rapidly in the body, likely via hydrolytic denitration, with studies indicating that approximately one-third of an inhaled dose is eventually excreted in the urine. service.gov.ukmdpi.com

Key Areas of Current Amyl Nitrite Research
Research AreaFocusKey Findings/Methods
Chemical SynthesisOptimization and application of esterification reactions.Reaction of alcohols with nitrous acid; use in Sandmeyer-type reactions. chemicalbook.comwikipedia.org
Mechanism of ActionUnderstanding its role as a nitric oxide donor and vasodilator.Functions as a source of NO, leading to smooth muscle relaxation. bionity.comgpatindia.com
Analytical ChemistryPurity and composition analysis of commercial products.Use of GC, FTIR, and NMR reveals frequent mislabeling and presence of impurities. service.gov.ukresearchgate.net
PharmacologyComparative studies of hemodynamic effects and tolerance.Produces less tolerance than organic nitrates like nitroglycerin. nih.gov
MetabolismInvestigating the breakdown and excretion pathways.Rapidly metabolized via hydrolytic denitration. service.gov.ukmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2O4 B14167014 Amyl nitrates

Properties

Molecular Formula

C10H22N2O4

Molecular Weight

234.29 g/mol

IUPAC Name

2-methylbutyl nitrite;3-methylbutyl nitrite

InChI

InChI=1S/2C5H11NO2/c1-5(2)3-4-8-6-7;1-3-5(2)4-8-6-7/h2*5H,3-4H2,1-2H3

InChI Key

XNCKCDBPEMSUFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CON=O.CC(C)CCON=O

Origin of Product

United States

Synthetic Methodologies for Amyl Nitrites

Classical and Contemporary Synthesis Routes for Alkyl Nitrite (B80452) Esters

The synthesis of alkyl nitrites, including amyl nitrite, is primarily achieved through the esterification of an alcohol with nitrous acid. wikipedia.orgchemicalbook.com This reaction is a well-established method in organic chemistry.

Classical Method: A common and straightforward procedure involves the reaction of an alcohol with nitrous acid, which is typically generated in situ. google.com This is accomplished by the dropwise addition of a strong acid, such as concentrated sulfuric acid, to a cooled mixture of an aqueous sodium nitrite solution and the corresponding alcohol (e.g., amyl alcohol). wikipedia.orgchemicalbook.comiiab.me The reaction mixture forms two layers, with the less dense alkyl nitrite forming the upper layer, which can then be separated by decantation. wikipedia.orgchemicalbook.com

Contemporary Approaches: More modern synthetic routes often focus on improving yield, purity, and reaction control. One such method involves the continuous and gradual addition of the alcohol, a metal nitrite (like sodium nitrite), and a strong acid to an aqueous medium. google.com This continuous process allows for the constant formation and removal of the alkyl nitrite from the reaction medium, which can enhance efficiency. google.com Another contemporary approach utilizes a triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu₄NNO₂ system in acetonitrile (B52724) for the selective conversion of primary alcohols to alkyl nitrites. organic-chemistry.org

The fundamental reaction for the synthesis of alkyl nitrites is as follows:

ROH + HONO → RONO + H₂O wikipedia.orgchemicalbook.com

Where:

ROH represents an alcohol (e.g., amyl alcohol).

HONO is nitrous acid.

RONO is the resulting alkyl nitrite (e.g., amyl nitrite).

H₂O is water.

Nitrating Agents and Reaction Conditions in Amyl Nitrite Synthesis

While the term "nitrating agent" is more commonly associated with the introduction of a nitro group (–NO₂), the synthesis of alkyl nitrites involves nitrosating agents. In the context of forming amyl nitrite from amyl alcohol, the key reagent is nitrous acid (HONO), which is typically generated in situ from a salt like sodium nitrite (NaNO₂) and a strong acid. wikipedia.orgwikipedia.org

Commonly used reagents and conditions include:

Sodium Nitrite (NaNO₂): A common salt used as the source of the nitrite ion. prepchem.com

Strong Acids: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are frequently used to generate nitrous acid from sodium nitrite. prepchem.comgeeksforgeeks.org The use of a mixed acid, such as a combination of nitric and sulfuric acids, is also a common strategy in nitration reactions, which can be adapted for nitrite synthesis. numberanalytics.comnumberanalytics.com

Temperature Control: The reaction is typically carried out at low temperatures, often around 0°C, to control the exothermic nature of the reaction and to minimize the formation of toxic nitrogen dioxide gases. prepchem.comyoutube.com

Table 1: Common Reagents in Amyl Nitrite Synthesis

Reagent Role Reference
Amyl Alcohol Starting material (source of the amyl group) prepchem.com
Sodium Nitrite Source of the nitrite ion prepchem.com
Sulfuric Acid Catalyst and reagent to generate nitrous acid wikipedia.orgchemicalbook.com
Hydrochloric Acid Alternative acid for generating nitrous acid prepchem.com

Control of Isomeric Purity in Amyl Nitrite Preparations

The term "amyl nitrite" can refer to several isomers, with isoamyl nitrite ((CH₃)₂CHCH₂CH₂ONO) and n-amyl nitrite (CH₃(CH₂)₃CH₂ONO) being common examples. wikipedia.org The isomeric purity of the final product is largely determined by the purity of the starting alcohol.

To obtain a specific isomer of amyl nitrite, the corresponding isomeric amyl alcohol must be used as the starting material. For instance, to synthesize isoamyl nitrite, isoamyl alcohol is used. wikipedia.org The purification of the final product is also a critical step in ensuring isomeric purity. echemi.com

Methods to control isomeric purity include:

Use of Pure Starting Materials: Starting with a high-purity isomeric alcohol is the most direct way to ensure the purity of the final amyl nitrite isomer.

Distillation: Fractional distillation can be used to separate isomers with different boiling points. google.com For example, n-amyl nitrite has a boiling point of 104°C, while other isomers may have slightly different boiling points. prepchem.com

Crystallization: For some ester derivatives, crystallization can be a highly stereospecific purification method, yielding products with only one or two stereoisomers. google.com

Chromatography: Chromatographic techniques can be employed to separate different isomers. orgsyn.org

Derivatization Strategies for Amyl Nitrite Analogs

Derivatization is a chemical modification process used to enhance the analytical detection or separation of a compound. numberanalytics.com For amyl nitrite and its analogs, derivatization can be employed for various analytical purposes.

One common derivatization technique is alkylation , which involves introducing an alkyl group into a molecule to improve its volatility and thermal stability for analysis by gas chromatography (GC). numberanalytics.com A specific example is the use of pentafluorobenzyl bromide (PFB-Br) as a derivatizing agent. PFB-Br reacts with both nitrite and nitrate (B79036) to form volatile products that are suitable for GC-mass spectrometry (GC-MS) analysis. nih.gov

Amyl nitrite itself can also be used as a reagent in derivatization reactions. For instance, it reacts with carbanions to form oximes. wikipedia.orgchemicalbook.com It is also utilized in a modification of the Sandmeyer reaction, where it reacts with an aromatic amine in a halogenated solvent to produce a radical aromatic species. wikipedia.orgchemicalbook.com

Furthermore, the synthesis of various alkyl nitrite analogs, such as isopropyl nitrite and isobutyl nitrite, follows similar esterification principles, simply by using the corresponding alcohol (isopropanol or isobutanol) as the starting material. wikipedia.org

Advanced Chemical Reactivity and Mechanistic Investigations of Amyl Nitrites

Decomposition Pathways and Stability Studies

The stability of amyl nitrite (B80452) is a critical factor in its study, with decomposition occurring through various thermal and catalytic pathways.

Gas-Phase and Solution-Phase Thermal Decomposition Mechanisms

The thermal degradation of alkyl nitrites, including amyl nitrite, proceeds through distinct mechanisms depending on the phase. In the liquid phase, the decomposition of isoamyl nitrite has been observed to be an autocatalytic process. researchgate.net Analysis of the gaseous by-products from this decomposition in sealed ampules reveals a mixture consisting mainly of nitrogen, nitrous oxide, and carbon dioxide, with trace amounts of nitric oxide and carbon monoxide. researchgate.net In the presence of a base, isoamyl nitrite decomposes to yield nitrite salts and the corresponding isoamyl alcohol. wikipedia.org

The decomposition mechanism for dinitrites in the liquid phase is thought to be analogous to that of mononitrites. researchgate.net However, in the vapor phase, the decomposition of dinitrites follows a different pathway, yielding nitric oxide and aldehydes. researchgate.net

Catalytic Effects on Decomposition (e.g., NO2 catalysis)

The decomposition of amyl nitrite is subject to catalysis, particularly by acidic species generated during the process. Investigations have shown that acidic substances can accelerate the degradation of alkyl nitrites. google.com The autocatalytic nature of the decomposition suggests that products such as nitric acid and nitrogen dioxide (NO2) act as catalysts for further breakdown. google.comresearchgate.net While direct studies on NO2 catalysis in amyl nitrite decomposition are specific, the principle is well-established in related compounds. For instance, in other systems, transition-metal species have been shown to catalyze the decomposition of NO2 generated from nitrate (B79036) thermolysis, involving a cycle of reduction and reoxidation of the metal catalyst. nih.gov This suggests that substances capable of reacting with or sequestering NO2 can inhibit this catalytic loop.

Theoretical Approaches to Decomposition Kinetics and Energy Barriers

Theoretical studies and kinetic analyses provide insight into the energetics of amyl nitrite decomposition. The thermal decomposition in the liquid phase has been determined to have an effective heat of activation of approximately 20 kcal/mole. researchgate.net Computational investigations into the photo-induced reactions of gaseous amyl nitrite have shown that the dissociation mechanism of the C5H11O–NO bond differs significantly between the S1 and S2 excited states. researchgate.net For nitrate esters, a related class of compounds, decomposition is understood to involve the homolytic cleavage of the RO–NO2 bond as the rate-determining step, a process that follows first-order kinetics. uri.edu

Stabilization of Nitrite Esters (e.g., Aromatic Amines)

The inherent instability of alkyl nitrites has led to research into effective stabilization methods. The stability of amyl nitrite can be significantly enhanced by the addition of various agents that neutralize the acidic catalysts responsible for autocatalytic degradation. google.comresearchgate.net Secondary aromatic amines, such as diphenylamine (B1679370) and pyridine, have been shown to materially retard or prevent the degradation of alkyl nitrites. google.com The mechanism of stabilization is believed to involve these amines acting as scavengers for nitrogen dioxide and/or nitric acid produced during decomposition. researchgate.net Solid alkaline materials, including alkali metal carbonates and phosphates (e.g., potassium carbonate, trisodium (B8492382) phosphate) and alkaline earth metal oxides (e.g., magnesium oxide), also serve as effective stabilizers. google.comresearchgate.net The addition of these stabilizers can prolong the shelf life of amyl nitrite significantly. researchgate.net

Table 1: Stabilizing Agents for Amyl Nitrite
Agent TypeSpecific ExamplesProposed Mechanism
Aromatic Amines Diphenylamine, PyridineScavenging of acidic by-products (NO2, Nitric Acid)
Solid Alkaline Salts Potassium Carbonate, Trisodium PhosphateNeutralization of acidic by-products
Metal Oxides Magnesium OxideNeutralization of acidic by-products

Radical Reactions and Photochemistry of Amyl Nitrites

Amyl nitrites are photochemically active, undergoing bond cleavage to produce highly reactive radical species.

Photoinduced Homolytic Bond Cleavage and Radical Generation (e.g., NO, Pentoxy Radicals)

The photochemistry of amyl nitrite is dominated by the homolytic cleavage of the peroxide (O-N) bond upon absorption of ultraviolet light. nih.govacs.orgscispace.com This photoinduced dissociation is a primary route for generating nitric oxide (NO) radicals and alkoxy radicals, in this case, pentoxy radicals. researchgate.netnih.govacs.orgscispace.com This process is of significant interest as it serves as a clean source for these radical species for further study. researchgate.net

Table 2: Photodissociation Dynamics of n-Amyl Nitrite
ParameterValue / DescriptionSource(s)
Excitation Wavelength 207 nm (Deep-UV) acs.org
Initial Excited State S2 acs.orgscispace.com
Dissociation State S1 (after internal conversion) nih.govacs.org
Primary Products Nitric Oxide (NO) radical, Pentoxy radical researchgate.netnih.govacs.org
NO Generation Rise Time 283 (±16) fs nih.govacs.org
NO Kinetic Energy 1.0 eV acs.org

Reactions with Hydroxyl (OH) Radicals

In atmospheric chemistry, the degradation of volatile organic compounds is often initiated by reactions with photochemically-produced hydroxyl (OH) radicals. Vapor-phase n-amyl nitrite is known to be degraded in the atmosphere through this process. echemi.com The reaction involves the abstraction of a hydrogen atom from the amyl group by the hydroxyl radical, leading to the formation of an alkyl radical and water. This is a key step in the atmospheric oxidation of amyl nitrite. The rate constant for the vapor-phase reaction of n-amyl nitrite with OH radicals has been estimated using structure-activity relationships.

Studies on similar compounds, such as other alkyl nitrites and esters, provide further insight. For instance, the photolysis of alkyl nitrites like isopropyl nitrite is frequently used as a laboratory source of OH radicals for atmospheric studies. researchgate.net This process involves the photolytic cleavage of the O-N bond to produce an alkoxy radical and nitric oxide (NO). The alkoxy radical can then react with molecular oxygen to generate a hydroperoxy radical (HO₂) and an aldehyde or ketone. The subsequent reaction of HO₂ with NO produces OH radicals. researchgate.net Kinetic investigations into the reactions of OH radicals with various nitrites indicate that these reactions can also lead to the formation of corresponding alcohols and nitrogen oxides (NOx), competing with the H-atom abstraction pathways. d-nb.info

The atmospheric half-life of n-amyl nitrite with respect to this reaction can be calculated based on its rate constant and the average atmospheric concentration of hydroxyl radicals. echemi.com

CompoundReactantRate Constant (at 25 °C)Atmospheric Half-life
n-Amyl nitriteOH radical4.25 x 10⁻¹² cm³/molecule-sec~4 days

Table 1: Kinetic Data for the Reaction of n-Amyl Nitrite with Hydroxyl Radicals. Data sourced from echemi.com.

Reactions with Chlorine (Cl) Atoms

Chlorine (Cl) atoms are significant oxidants in specific atmospheric environments, particularly the marine boundary layer. nih.gov The reactions of Cl atoms with organic compounds like amyl nitrite typically proceed via hydrogen abstraction. This mechanism is considered the major reaction channel for similar compounds like methyl nitrate, where the chlorine atom abstracts a hydrogen atom from the alkyl group to produce hydrogen chloride (HCl) and an alkyl radical (CH₂ONO₂ in the case of methyl nitrate). nih.gov

While direct kinetic studies on amyl nitrite with Cl atoms are not extensively detailed in the provided results, research on analogous compounds such as amyl acetate (B1210297) demonstrates this reactivity. conicet.gov.ar For these related esters, the reaction with Cl atoms is a significant atmospheric sink. The reaction pathways involve the abstraction of hydrogen atoms from various positions on the alkyl chain. conicet.gov.ar Theoretical and experimental studies on the reactions of Cl atoms with various organic molecules, including alkenes, have identified two primary mechanisms: the addition of the Cl atom to a double bond (if present) and the abstraction of an allylic hydrogen atom. researchgate.net For a saturated compound like amyl nitrite, hydrogen abstraction is the expected pathway.

Role of Amyl Nitrites in Nitrate Radical Generation and Reactions

Amyl nitrite and other alkyl nitrites play a crucial role in the chemistry of reactive nitrogen species in the atmosphere. The primary photochemical reaction of alkyl nitrites is the cleavage of the RO-NO bond upon absorption of UV radiation, which directly produces an alkoxy radical (RO•) and nitric oxide (NO). researchgate.net

This production of nitric oxide is a key step linking amyl nitrite to the generation of nitrate radicals (NO₃). In the atmosphere, nitric oxide is rapidly oxidized by ozone (O₃) to form nitrogen dioxide (NO₂).

NO + O₃ → NO₂ + O₂

Nitrogen dioxide can then react further with ozone to produce the nitrate radical.

NO₂ + O₃ → NO₃ + O₂

Therefore, the photolysis of amyl nitrite serves as an indirect source of nitrate radicals, which are important nighttime oxidants in the troposphere. Alkyl nitrates and nitrites are considered temporary reservoirs for reactive nitrogen oxides like NO, NO₂, and NO₃. nih.gov

Kinetic Studies of Radical-Initiated Oxidation

Kinetic studies are essential for understanding the rate and mechanism of the atmospheric oxidation of amyl nitrite. The primary radical-initiated oxidation pathway in the atmosphere is the reaction with hydroxyl (OH) radicals. echemi.com The rate constant for the reaction of n-amyl nitrite with OH radicals is estimated to be 4.25 x 10⁻¹² cm³/molecule-sec at 25°C. echemi.com This value corresponds to an atmospheric half-life of approximately 4 days, assuming a typical atmospheric concentration of OH radicals. echemi.com

Investigations into the initial decomposition of pentyl-nitrite isomers at high temperatures have shown they break down into the corresponding pentoxy radicals and nitric oxide (NO). d-nb.info Furthermore, studies on the inhibition of lipid peroxidation by organic nitrites reveal their interaction with peroxyl radicals. researchgate.net Evidence suggests that in addition to releasing NO which can terminate radical chains, direct hydrogen atom abstraction from the nitrite by peroxyl radicals can occur. researchgate.net

In a different context, the oxidation of hemoglobin by amyl nitrite has also been studied kinetically. The reaction proceeds immediately to convert oxyhemoglobin to methemoglobin, with a calculated biomolecular rate constant of 7.45 x 10⁴ M⁻¹ min⁻¹. nih.gov

Reaction SystemRadical SpeciesRate ConstantNotes
n-Amyl nitrite (gas phase)Hydroxyl (OH)4.25 x 10⁻¹² cm³/molecule-secAtmospheric oxidation echemi.com
Amyl nitrite + Oxyhemoglobin(Implied radical mechanism)7.45 x 10⁴ M⁻¹ min⁻¹In vitro biological oxidation nih.gov

Table 2: Selected Kinetic Rate Constants for Radical-Initiated Reactions of Amyl Nitrite.

Hydrolysis and Solvolysis Mechanisms

Acid-Catalyzed Hydrolysis of Alkyl Nitrites

The hydrolysis of alkyl nitrites under acidic conditions is a well-studied reaction. tandfonline.com The mechanism is analogous to the acid-catalyzed hydrolysis of esters. libretexts.org The reaction is catalyzed by hydronium ions (H₃O⁺) present in the aqueous acid solution. libretexts.orgyoutube.com

The mechanism involves the following key steps:

Protonation: The first step is the rapid and reversible protonation of the nitrogen-bound oxygen atom of the nitrite group by a hydronium ion. tandfonline.comyoutube.com This protonation increases the electrophilicity of the nitrogen atom.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic nitrogen atom. tandfonline.com This step is typically rate-determining.

Proton Transfer: A proton is transferred from the attacking water molecule to the solvent.

Cleavage: The O-N bond cleaves, releasing the alcohol (amyl alcohol) and nitrous acid (HONO). The acid catalyst (H₃O⁺) is regenerated.

Kinetic studies show that the reactivity of alkyl nitrites in acid-catalyzed hydrolysis is influenced by the structure of the alkyl group. Tertiary alkyl nitrites tend to hydrolyze somewhat faster than secondary and primary ones. tandfonline.com Furthermore, the presence of electron-withdrawing substituents on the alkyl group significantly increases the rate of hydrolysis. tandfonline.com

Alkyl Nitrite Substituent (R-ONO)Relative Reactivity (kH)
PrimarySlower
SecondaryIntermediate
TertiaryFaster
Electron-withdrawing groupMuch Faster

Table 3: General Reactivity Trends in Acid-Catalyzed Hydrolysis of Alkyl Nitrites. Data sourced from tandfonline.com.

Base-Catalyzed Hydrolysis of Alkyl Nitrites

Amyl nitrite can also undergo hydrolysis under basic conditions. The reaction involves the decomposition of the ester in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to yield an alcohol and a nitrite salt. wikipedia.org

C₅H₁₁ONO + NaOH → C₅H₁₁OH + NaNO₂ wikipedia.org

The mechanism for base-catalyzed hydrolysis of alkyl nitrites involves a direct nucleophilic attack by the hydroxide ion (OH⁻) on the nitrogen atom of the nitrite group. tandfonline.com This is similar to the saponification of esters. chemistrysteps.com

The proposed mechanism proceeds as follows:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, attacks the nitrogen atom of the amyl nitrite molecule. This forms a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the amyl alkoxide ion (C₅H₁₁O⁻) is eliminated as the leaving group.

Proton Transfer: The alkoxide ion is a strong base and is subsequently protonated by water (or another proton source in the medium) to form amyl alcohol (C₅H₁₁OH).

This process effectively breaks the ester linkage, resulting in the final products of amyl alcohol and the nitrite ion. wikipedia.org

Solvent Effects on Hydrolysis Reaction Kinetics

The hydrolysis of amyl nitrites, and alkyl nitrites in general, is significantly influenced by the solvent and the pH of the medium. The reaction kinetics show a marked difference in acidic, neutral, and basic conditions. In aqueous media, acid-catalyzed hydrolysis is a rapid process, whereas base-catalyzed hydrolysis is considerably slower. rsc.orgnih.gov

Under neutral conditions in aqueous phosphate-buffered media, alkyl nitrites undergo a relatively slow hydrolysis. sci-hub.se The rate of this hydrolysis is influenced by the structure of the alkyl group. Studies on a series of alkyl nitrites have shown that the rate constants for hydrolysis are relatively insensitive to steric influences for primary alkyl nitrites. sci-hub.se However, increased alkyl substitution at the β-position can slightly facilitate hydrolysis. sci-hub.se

In acidic aqueous solutions, the hydrolysis is subject to general acid catalysis. researchgate.net The reaction is much faster than in neutral or basic media. For instance, the H+-catalyzed pathway for alkyl nitrite hydrolysis is over 5,000 times faster than the general acid-catalyzed pathway. tandfonline.com The mechanism in acidic conditions is believed to involve protonation of the substrate in the rate-controlling step. researchgate.net

Conversely, alkaline hydrolysis of alkyl nitrites is a much slower process compared to their corresponding carboxylic esters. rsc.org The reaction in the presence of a base, such as sodium hydroxide, leads to the decomposition of the amyl nitrite into the corresponding amyl alcohol and a nitrite salt. wikipedia.org

The solvent environment plays a crucial role in the stability and reactivity of amyl nitrites. They are slightly soluble and unstable in water but are very soluble and stable in dry organic solvents like dioxane or acetonitrile (B52724). tandfonline.com In mixed solvent systems, such as water-organic solvent mixtures, the rate of hydrolysis can be modulated. For example, in the case of isopropyl nitrite, the addition of propan-2-ol to an aqueous solution markedly reduces the rate of reaction with various substrates, which is explained by a rapid and reversible hydrolysis of the alkyl nitrite to yield nitrous acid that then effects the nitrosation. tandfonline.com

Table 1: Effect of Medium on the Hydrolysis of Alkyl Nitrites

Condition Relative Rate of Hydrolysis Key Observations Reference
Acidic Aqueous SolutionVery FastSubject to general acid catalysis; H+-catalyzed pathway is significantly faster. researchgate.nettandfonline.com
Neutral Aqueous SolutionSlowRate is relatively insensitive to steric effects for primary alkyl nitrites. sci-hub.se
Basic Aqueous SolutionVery SlowDecomposes to alcohol and nitrite salt. rsc.orgwikipedia.org
Organic Solvents (dry)StableVery soluble and stable. tandfonline.com
Aqueous-Organic MixturesVariableRate can be reduced by the presence of the corresponding alcohol. tandfonline.com

Nucleophilic and Electrophilic Transformations

Reactions with Carbanions to Form Oximes

A significant reaction of amyl nitrites is their ability to react with carbanions to form oximes. wikipedia.orgbionity.comchemicalbook.com This transformation is a valuable synthetic method for the preparation of oximes from compounds containing an acidic hydrogen atom. The reaction proceeds by the nitrosation of a carbon atom that is adjacent to an electron-withdrawing group, which facilitates the formation of a carbanion.

The mechanism involves the deprotonation of an active methylene (B1212753) or methine compound by a base to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic nitrogen atom of the amyl nitrite. The resulting intermediate subsequently rearranges to form the more stable oxime.

This reaction is applicable to a variety of substrates with activated C-H bonds. For example, ketones, esters, and nitriles with α-hydrogens can be converted to their corresponding α-oximino derivatives.

Table 2: Synthesis of Oximes using Amyl Nitrite

Substrate Product Reaction Conditions Reference
Ethyl acetoacetateEthyl 2-oximinopropanoateSodium nitrite in acetic acid (similar nitrosating conditions) wikipedia.org
Methyl ethyl ketone2,3-Butanedione monoximeEthyl nitrite in hydrochloric acid wikipedia.org
Propiophenone1-Phenyl-1,2-propanedione-2-oximeMethyl nitrite (illustrative of alkyl nitrite reactivity) wikipedia.org
Phenacyl chlorideω-Chloro-ω-oximinoacetophenoneButyl nitrite in ethereal hydrochloric acid wikipedia.org
MalononitrileOximinomalononitrileSodium nitrite in glacial acetic acid wikipedia.org

Ambident Reactivity of the Nitrite Ion (N- vs. O-Attack)

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it possesses two nucleophilic centers: the nitrogen atom and the oxygen atoms. youtube.com Consequently, in nucleophilic substitution reactions with alkyl halides, the nitrite ion can attack through either the nitrogen atom, leading to the formation of a nitroalkane (R-NO₂), or through an oxygen atom, resulting in an alkyl nitrite (R-ONO). The outcome of the reaction is highly dependent on the reaction conditions, the nature of the alkyl halide, and the counter-ion of the nitrite salt.

The choice between N-attack and O-attack is often rationalized by Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom is considered a "softer" nucleophilic center, while the oxygen atom is "harder." The reaction pathway (Sₙ1 vs. Sₙ2) also plays a critical role. In an Sₙ2 reaction, which involves a concerted mechanism with a soft electrophilic carbon, the softer nitrogen atom of the nitrite ion preferentially attacks, leading to the nitroalkane. In contrast, an Sₙ1 reaction proceeds through a carbocation intermediate, which is a hard electrophile. This hard carbocation is preferentially attacked by the harder oxygen atom of the nitrite ion, yielding the alkyl nitrite. researchgate.net

The nature of the metallic cation in the nitrite salt also influences the reaction outcome. For instance, silver nitrite (AgNO₂) is predominantly covalent, and the lone pair on the nitrogen is more available for nucleophilic attack, thus favoring the formation of nitroalkanes. Conversely, sodium nitrite (NaNO₂) and potassium nitrite (KNO₂) are ionic, making the negatively charged oxygen atoms more accessible for attack, which tends to favor the formation of alkyl nitrites. stackexchange.com

Table 3: Factors Influencing N- vs. O-Attack of the Nitrite Ion

Factor Favors N-Attack (Nitroalkane) Favors O-Attack (Alkyl Nitrite) Reference
Reaction Mechanism Sₙ2Sₙ1 researchgate.net
Nitrite Salt Silver Nitrite (AgNO₂)Sodium/Potassium Nitrite (NaNO₂/KNO₂) stackexchange.com
HSAB Principle Soft electrophileHard electrophile (carbocation) researchgate.net

Intramolecular Catalysis and Neighboring Group Participation in Reactivity

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular participation can significantly increase reaction rates and influence the stereochemistry of the products. wikipedia.org

In the context of alkyl nitrite reactivity, neighboring groups can play a crucial role. For instance, studies on nitrite-mediated triflate inversion have shown that a neighboring equatorial ester group is essential for a good yield of the inverted product. rsc.orgresearchgate.net This is attributed to a neighboring group assistance mechanism where the ester group facilitates the reaction. In the absence of such a participating group, or with less effective participating groups like axial esters or benzyl (B1604629) ethers, complex mixtures of products are often obtained due to the ambident reactivity of the nitrite ion. rsc.orgresearchgate.net

The neighboring ester group is proposed to control the ambident reactivity of the nitrite ion by favoring O-attack through secondary interactions with the incoming nucleophile. rsc.orgresearchgate.net This intramolecular catalysis not only enhances the reaction rate but also directs the regioselectivity of the nucleophilic attack. The formation of cyclic intermediates is a characteristic feature of neighboring group participation. scribd.com For example, heteroatoms like sulfur, nitrogen, and oxygen, as well as phenyl groups, can act as effective neighboring groups. wikipedia.orgscribd.comlibretexts.org The participation of these groups often leads to retention of configuration at the reaction center due to a double inversion mechanism. libretexts.org

Nitrosation and Nitric Oxide Transfer Reactions

Transfer to Amines for Nitroso Compound Synthesis

Amyl nitrites are potent nitrosating agents capable of transferring a nitroso group (NO) to various nucleophiles, most notably amines, to synthesize N-nitroso compounds (nitrosamines). nih.govtandfonline.com This reaction is of significant interest in organic synthesis as it often proceeds under mild conditions. nih.gov Alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite, are frequently employed for the N-nitrosation of secondary amines. rsc.orgresearchgate.net

The nitrosation of secondary amines with alkyl nitrites can be carried out under solvent-free conditions, offering an efficient and environmentally friendly synthetic route. rsc.orgsemanticscholar.org This methodology has a broad substrate scope and is tolerant of various functional groups. rsc.orgresearchgate.net The reactivity in these nitrosation reactions generally follows the order of aryl amines > benzyl amines > alkyl amines.

In aqueous acidic media, alkyl nitrites readily hydrolyze to form nitrous acid-like species, which are the active nitrosating agents. nih.gov However, alkyl nitrites can also act as nitrosating agents in organic solvents and under neutral or even basic conditions, highlighting their versatility. nih.gov The mechanism of nitrosation can vary with the reaction conditions. In some cases, the reaction may proceed through the formation of a nitrosonium ion (NO⁺) or its carrier.

Table 4: Nitrosation of Secondary Amines with Alkyl Nitrites

Amine Substrate Alkyl Nitrite Product Reaction Conditions Reference
N-Methylanilinetert-Butyl NitriteN-Nitroso-N-methylanilineSolvent-free, room temp. researchgate.net
Diphenylaminetert-Butyl NitriteN-NitrosodiphenylamineSolvent-free, room temp. researchgate.net
Dibenzylaminetert-Butyl NitriteN-NitrosodibenzylamineSolvent-free, room temp. researchgate.net
Piperidinetert-Butyl NitriteN-NitrosopiperidineSolvent-free, room temp. researchgate.net
Morpholinetert-Butyl NitriteN-NitrosomorpholineSolvent-free, room temp. researchgate.net
SulfanilamideIsobutyl NitriteN-NitrososulfanilamidePhosphate buffer nih.gov
DipropylamineIsobutyl NitriteN-NitrosodipropylaminePhosphate buffer nih.gov

Utilization in Diazotization Processes

Amyl nitrites, particularly isomers such as isoamyl nitrite (isopentyl nitrite), serve as effective diazotizing agents, primarily under non-aqueous or "anhydrous" conditions. thieme.comresearchgate.net Unlike the classical method employing sodium nitrite in aqueous mineral acid, alkyl nitrites like amyl nitrite allow for the diazotization of primary aromatic amines in various organic solvents. This approach is particularly valuable for substrates that are sensitive to strongly acidic aqueous media or when the isolation of a solid diazonium salt is desired. thieme.comorganic-chemistry.org The solvents commonly used in conjunction with amyl nitrite include tetrahydrofuran (B95107) (THF), dioxane, acetonitrile, acetic acid, and various alcohols. thieme.comresearchgate.net

The fundamental reactive species in diazotization is the nitrosonium ion (NO⁺), which acts as the electrophile that attacks the amino group. chemistrysteps.combyjus.com In non-aqueous systems using amyl nitrite, the nitrosonium ion is generated in situ. The reaction is typically facilitated by the presence of an acid, which protonates the alkyl nitrite, making the cleavage of the O–N bond easier to form the nitrosonium ion and the corresponding alcohol. chemistrysteps.com

Mechanistic Investigations and Kinetic Studies

Kinetic studies have provided deeper insight into the mechanism of diazotization using alkyl nitrites. Research on the diazotization of aniline (B41778) derivatives in propan-1-ol using propyl nitrite (an analogue of amyl nitrite) revealed that the reaction is exceedingly slow in the absence of catalysts such as halide ions or thiourea. rsc.org This finding indicates that the protonated alkyl nitrite itself is a poor nitrosating agent under these conditions. rsc.org

The reaction rate becomes dependent on the concentration of the nucleophilic catalyst (e.g., halide ion), suggesting a mechanism that involves the rapid equilibrium formation of a more potent nitrosating agent, such as a nitrosyl halide (XNO). rsc.org This intermediate then attacks the free, unprotonated form of the aromatic amine in the rate-limiting step of the reaction. rsc.org The N-nitrosation step is reversible, and the subsequent proton loss and rearrangement steps lead to the formation of the diazonium ion. rsc.org

The choice of alkyl group on the nitrite ester can also influence reactivity. While amyl nitrite, n-butyl nitrite, and tert-butyl nitrite often give similar product outcomes, tert-butyl nitrite is noted for its byproduct, tert-butanol, being less susceptible to side reactions compared to the primary alcohols produced from n-butyl or isoamyl nitrite. rsc.orgnih.gov

Research Findings in Synthetic Applications

Amyl nitrite-mediated diazotization has been employed in a variety of synthetic transformations. A notable application is the generation of diazonium salts as intermediates for subsequent solvolysis or substitution reactions in organic solvents.

One study investigated the diazotization of various anilines with isoamyl nitrite in dioxane or 1,2-dimethoxyethane (B42094) (DME) saturated with dry hydrogen chloride. researchgate.net The resulting diazonium salts underwent solvolysis to produce aryl ethers and aryl chlorides. The distribution of products was found to be dependent on the steric hindrance of substituents on the aniline ring. Unhindered anilines primarily yielded aryl ethers, whereas 2,6-dialkyl-substituted anilines gave the corresponding aryl chlorides as the major product. researchgate.net

SubstrateSolventReagentMajor Product(s)Yield (%)
AnilineDioxaneIsoamyl nitrite / HCl2-(2-Chloroethoxy)ethyl phenyl ether47
4-MethylanilineDioxaneIsoamyl nitrite / HCl2-(2-Chloroethoxy)ethyl 4-tolyl ether45
AnilineDMEIsoamyl nitrite / HCl2-Methoxyethyl phenyl ether36
2,6-DimethylanilineDioxaneIsoamyl nitrite / HCl2-Chloro-1,3-dimethylbenzene52
2-(2-Chloroethoxy)ethyl 2,6-dimethylphenyl ether10

This table summarizes the results from the diazotization and subsequent solvolysis of anilines in etheral solvents, adapted from research findings. researchgate.net

Another significant application is the synthesis of benzenediazonium-2-carboxylate, a key precursor for generating benzyne. In this procedure, anthranilic acid is treated with isoamyl nitrite in tetrahydrofuran, often with a catalytic amount of trichloroacetic acid, to yield the zwitterionic diazonium salt. orgsyn.org This intermediate can then be decomposed thermally in situ to produce benzyne, which is trapped by a suitable diene.

ApplicationSubstrateReagentsSolventIntermediate Product
Benzyne Precursor SynthesisAnthranilic acidIsoamyl nitrite, Trichloroacetic acidTetrahydrofuranBenzenediazonium-2-carboxylate
Azo Dye Synthesis(5-Nitro-2-amino-phenyl)-methylsulphoneIsoamyl nitrite, Sulfuric acidTetrahydrothiophene-1,1-dioxideDiazonium salt solution

This table presents examples of amyl nitrite utilization in generating reactive intermediates for organic synthesis. orgsyn.orggoogle.com

These examples highlight the utility of amyl nitrite in diazotization processes, particularly for reactions requiring non-aqueous conditions to control reactivity and product formation.

Spectroscopic Characterization and Structural Elucidation of Amyl Nitrites

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds like amyl nitrite (B80452). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. mdpi.com The chemical shift, measured in parts per million (ppm), is influenced by the proximity of electronegative atoms and functional groups. mdpi.com In alkyl nitrites, the protons on the carbon atom bonded to the oxygen of the nitrite group (α-protons) are significantly deshielded and appear at a lower field (higher ppm value) compared to other protons in the alkyl chain.

For isoamyl nitrite, the chemical shifts of protons on the α- and β-positions of the alcohol and their corresponding nitrite esters are notably different. journals.co.za A predicted ¹H NMR spectrum for amyl nitrite in D₂O shows a triplet at approximately 3.92 ppm, corresponding to the two protons on the carbon adjacent to the oxygen. hmdb.ca Another complex signal, a triplet of triplets, appears around 1.82 ppm, which can be attributed to the protons on the subsequent carbon. hmdb.ca Quantitative ¹H NMR (qNMR) can be used to determine the concentration of isoamyl nitrite in mixtures, utilizing specific, well-separated signals for quantification. jasco.com.br

The splitting pattern of the signals, known as spin-spin coupling, provides information about the number of neighboring protons. mdpi.com This coupling is a crucial tool for assigning specific protons to their signals in the spectrum.

Table 1: Predicted ¹H NMR Data for Amyl Nitrite This table is interactive. Click on the headers to sort the data.

Atom No. Chemical Shift (ppm) Multiplicity No. of Hydrogens
1 3.92 t 2
2 1.82 tt 2
3 1.40 (est.) m 4
4 0.90 (est.) t 3

Data sourced from predicted spectra and general knowledge of NMR principles. hmdb.ca

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. mdpi.com Each unique carbon atom in a different chemical environment gives a distinct signal. udel.edu For alkyl nitrites, the carbon atom bonded to the oxygen of the nitrite group is the most deshielded due to the electronegativity of the oxygen and nitrogen atoms.

In the ¹³C NMR spectrum of isobutyl nitrite, a peak is observed near 75 ppm, which is characteristic of the carbon-oxygen bond of the nitrosoxy group. mdpi.com Similarly, for pentyl nitrite, the carbon attached to the -ONO group shows a chemical shift in this region. chemicalbook.com The chemical shifts of other carbons in the alkyl chain appear at higher fields (lower ppm values). The number of peaks in the spectrum indicates the number of non-equivalent carbon atoms, which is useful for confirming the isomeric structure of the amyl group. udel.edu

Table 2: ¹³C NMR Chemical Shift Data for Pentyl Nitrite This table is interactive. Click on the headers to sort the data.

Carbon Position Chemical Shift (ppm)
C-1 (attached to ONO) ~75
C-2 ~28
C-3 ~27
C-4 ~22
C-5 ~14

Approximate values based on typical alkyl chain shifts and data for related compounds. mdpi.comchemicalbook.com

Advanced NMR Techniques for Stereochemical Assignment

Low-temperature ¹³C, ¹⁷O, and ¹⁴N NMR studies have been instrumental in assigning the E and Z conformations of alkyl nitrites. acs.org For these compounds, the signals for the E and Z isomers are well-resolved in the ¹⁷O spectra, with the E isomers consistently absorbing at a higher frequency. acs.org This difference is thought to be related to the longer-wavelength absorption of the E conformations in UV spectra. acs.org

While ¹⁴N NMR spectra also show distinct signals for E and Z isomers, there can be some overlap, with the exception of methyl nitrite. acs.org The E isomers also tend to absorb at higher frequencies in both ¹⁴N and ¹³C spectra. acs.org These advanced NMR methods provide crucial data for understanding the relative populations and stabilities of the different rotational isomers of amyl nitrites. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. slideshare.net

Analysis of Nitrite Ester Vibrational Modes

The O–N=O group of alkyl nitrites is characterized by strong absorption bands in three main regions of the infrared spectrum. aip.orgresearchgate.net These correspond to the fundamental vibrational modes of the nitrite ester functional group:

N=O stretching: A very strong band typically appears in the region of 1650-1680 cm⁻¹. This is one of the most characteristic absorptions for alkyl nitrites. aip.orgojp.gov

N–O stretching: A strong absorption is observed around 800 cm⁻¹. aip.orgresearchgate.net

O–N=O bending: A strong band is found near 600 cm⁻¹. aip.orgresearchgate.net

The vapor phase IR spectra of various nitrites exhibit strong absorbances near 1665 and 1620 cm⁻¹, corresponding to the anti and syn R-O-N=O stretches, respectively, and another strong band around 780 cm⁻¹ for the O-N stretch. ojp.gov These characteristic peaks allow for the clear identification of the nitrite functional group. chegg.comservice.gov.uk

Table 3: Characteristic IR Absorption Frequencies for Alkyl Nitrites This table is interactive. Click on the headers to sort the data.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N=O Stretch 1650 - 1680 Strong
N–O Stretch ~800 Strong
O–N=O Bend ~600 Strong

Data sourced from multiple spectroscopic studies of alkyl nitrites. aip.orgresearchgate.net

Conformational Isomerism Studies via IR Spectroscopy

Rotational isomerism, the existence of different conformations due to rotation around single bonds, is a general property of alkyl nitrites. aip.orguliege.be This phenomenon leads to a doubling of the characteristic vibrational frequencies in the IR spectrum. aip.orgresearchgate.net The study of these doubled bands, particularly their relative intensities and how they change with temperature, provides insight into the populations of the different conformers. uliege.be

For many primary alkyl nitrites, including n-butyl and isobutyl nitrite, both cis and trans rotational conformers are observed in both gas phase and condensed phase spectra. nih.gov The cis conformer is often more stable due to the formation of a pseudo hydrogen bond between the nitrite group and the α-carbon hydrogen atoms. nih.gov The N=O stretching frequency for the trans conformers has been observed to decrease as branching at the α-carbon increases. nih.gov The analysis of these subtle spectral shifts and intensity changes in the IR spectrum is a key method for studying the conformational preferences of amyl nitrite and its isomers. uliege.be

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Electronic Absorption Characteristics and Solvent Effects

The ultraviolet-visible (UV-Vis) absorption spectra of amyl nitrites, like other alkyl nitrites, are characterized by a weak absorption band in the near-ultraviolet region, typically between 300 and 400 nm. aip.org This absorption is attributed to the S1(nπ) ← S0 transition, which involves the excitation of a non-bonding electron from one of the oxygen atoms to an antibonding π orbital localized within the O-N=O chromophore. aip.orgegyankosh.ac.in A second, much stronger absorption band, corresponding to the S2(ππ*) ← S0 transition, is observed at shorter wavelengths, centered around 220 nm. aip.org

The position and intensity of these absorption bands can be influenced by the solvent environment. Studies on various alkyl nitrites have shown that the n→π* transition exhibits a "blue shift" (hypsochromic shift) as the polarity of the solvent increases. researchgate.net This phenomenon occurs because polar solvents tend to stabilize the ground state of the molecule, which has a significant lone pair character, more than the excited state. units.it For instance, the UV spectra of amyl and butyl nitrites in polar solvents like ethanol (B145695) or dimethylformamide are nearly identical to those in non-polar solvents such as light petroleum. uliege.be However, it is important to note that when using alcohols as solvents, a chemical equilibrium can be established where the amyl nitrite reacts with the alcohol to form a different alkyl nitrite, potentially complicating the interpretation of the spectrum. uliege.be Despite this, for amyl nitrite in ethanol, the resulting spectrum is predominantly that of amyl nitrite due to the similarity in the UV spectra of related alkyl nitrites. uliege.be

The molar absorbance of amyl nitrite is noted to be unexpectedly low, a characteristic feature of the n→π* transition. researchgate.net The similarity in the UV absorption spectra among different alkyl nitrites, such as n-butyl nitrite and isoamyl nitrite, can make it difficult to distinguish between them based solely on their electronic spectra. aip.org

Table 1: UV Absorption Characteristics of Amyl Nitrite and Related Compounds

Compound Transition Wavelength Range (nm) Solvent Notes
Amyl Nitrite n→π* ~300-400 Exhibits a blue shift in polar solvents. researchgate.net
Amyl Nitrite π→π* ~220 Stronger absorption band. aip.org
n-Butyl Nitrite n→π* ~300-400 Similar spectral features to isoamyl nitrite. aip.org
Isoamyl Nitrite n→π* ~300-400 Similar spectral features to n-butyl nitrite. aip.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Elucidation of Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for elucidating the structure of amyl nitrite through the analysis of its molecular ion and characteristic fragmentation patterns. libretexts.orgslideshare.net In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) for n-amyl nitrite (C5H11NO2) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 117.15. nist.gov

The fragmentation of alkyl nitrites in the mass spectrometer provides significant structural information. A common and prominent fragmentation pathway for alkyl nitrites is the cleavage of the O–NO bond, resulting in the formation of a nitric oxide cation (NO+) at m/z 30. researchgate.netresearchgate.net Another characteristic fragmentation involves the loss of the nitro group (NO2), leading to an [M-NO2]+ fragment.

For n-amyl nitrite, the mass spectrum displays a series of fragment ions resulting from the cleavage of the alkyl chain. The fragmentation pattern often shows clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH2 groups. libretexts.org A general fragmentation pattern for normal alkyl nitrites shows that the peak at m/z 41 is typically greater than the peak at m/z 43. tandfonline.com The fragmentation of iso-alkyl nitrites can show different patterns; for instance, the [CH3CHONO]+ peak at m/z 74 is characteristic of secondary alkyl nitrites. tandfonline.com

The fragmentation process is influenced by the stability of the resulting carbocations and neutral fragments. The analysis of these patterns allows for the differentiation between isomers and provides conclusive evidence for the molecular structure.

Table 2: Characteristic Mass Spectrometry Fragments for n-Amyl Nitrite

m/z Ion/Fragment Description
117 [C5H11NO2]+ Molecular Ion
87 [M-NO]+ Loss of Nitric Oxide
71 [C5H11]+ Loss of NO2 group
70 [M-HNO2]+ Loss of Nitrous Acid
43 [C3H7]+ Propyl cation
41 [C3H5]+ Allyl cation
30 [NO]+ Nitric Oxide cation (often a base peak) researchgate.net
29 [C2H5]+ Ethyl cation

Note: The relative intensities of these peaks can vary depending on the MS instrument and conditions.

Application of Hyphenated MS Techniques (e.g., GC-MS, LC-MS)

Hyphenated mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the analysis of amyl nitrite, particularly in complex mixtures. tandfonline.com

GC-MS is a highly effective method for the separation and identification of volatile compounds like alkyl nitrites. researchgate.net In a typical GC-MS analysis, the components of a sample are separated on a capillary column based on their boiling points and polarity before being introduced into the mass spectrometer for detection and identification. tandfonline.com This technique has been successfully used to analyze street samples of alkyl nitrites, identifying the primary components as well as degradation products. researchgate.nettandfonline.com The retention time from the GC provides an additional layer of identification alongside the mass spectrum. A fast and efficient headspace GC/MS method has been developed for the identification of alkyl nitrites and their degradation products. tandfonline.com

LC-MS is another powerful tool, particularly for less volatile or thermally labile compounds. While amyl nitrite itself is volatile, LC-MS can be applied to its analysis and that of its derivatives or metabolites. sielc.com LC-MS/MS, which involves multiple stages of mass analysis, offers high selectivity and sensitivity for quantitative analysis. acs.org This is often achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. acs.orgnih.gov Predicted LC-MS/MS spectra for amyl nitrite are available in databases and can serve as a guide for identification, though experimental verification is necessary. hmdb.ca The "dilute and shoot" approach in LC-MS/MS provides a simple and fast procedure for sample preparation. acs.org

Table 3: Comparison of Hyphenated MS Techniques for Amyl Nitrite Analysis

Technique Principle Advantages for Amyl Nitrite Analysis
GC-MS Separates volatile compounds based on boiling point and polarity before MS analysis. Excellent for separating and identifying volatile alkyl nitrites and their isomers. researchgate.net Allows for analysis of complex mixtures and degradation products. tandfonline.com
LC-MS/MS Separates compounds in the liquid phase before MS/MS analysis. High selectivity and sensitivity for quantitative analysis. acs.org Suitable for less volatile derivatives and metabolites. Capable of high-throughput analysis. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Furthermore, X-ray crystallography has been used to characterize metal complexes incorporating amyl nitrite derivatives as ligands. For example, the reaction of osmium porphyrin complexes with isoamyl nitrite yields a nitrosyl alkoxide derivative, (OEP)Os(NO)(O-i-C5H11), whose structure can be elucidated by X-ray diffraction. x-mol.com Similarly, the structures of uranyl nitrate (B79036) complexes with N-alkylated 2-pyrrolidone derivatives have been extensively studied, providing a framework for how alkyl chains pack in a crystal lattice. acs.org These studies on derivatives are critical for building a comprehensive understanding of the structural chemistry of the amyl nitrite functional group in the solid state.

Computational and Theoretical Studies on Amyl Nitrite Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a microscopic view of molecules, enabling the prediction of various chemical and physical properties.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. It is widely used to determine the ground-state molecular geometries and electronic structures of molecules like amyl nitrite (B80452).

Studies on various alkyl nitrites, including isomers of amyl nitrite such as n-butyl nitrite and isoamyl nitrite, have utilized DFT methods, often with the B3LYP functional, to optimize molecular geometries. aip.orgnih.gov For instance, calculations on n-butyl nitrite and isoamyl nitrite using the B3LYP/6-311G(d,p) level of theory have provided detailed insights into their minimum-energy geometries. aip.org These calculations reveal specific bond lengths and angles, showing that for larger alkyl nitrites, stereoelectronic and conformational effects related to the C-O and O-N bonds are significant. scielo.org.ar

The electronic structure, which governs the reactivity and spectroscopic properties of amyl nitrite, is also elucidated through DFT. These calculations provide information on the distribution of electron density and the energies and shapes of molecular orbitals. scielo.org.aracs.org For example, in a study on methyl nitrite, DFT and MP2 methods were employed to understand the electronic properties, noting that fluorination significantly alters the electronic landscape. scielo.org.ar While direct DFT studies focusing solely on all isomers of amyl nitrite are less common in readily available literature, the principles and findings from studies on similar, smaller alkyl nitrites like methyl, ethyl, and butyl nitrites are largely transferable. nih.govscielo.org.arkoreascience.kr These studies consistently show that alkyl nitrites exist as a mixture of cis and trans (or more accurately, syn and anti) conformers with respect to the C-O-N=O dihedral angle, with the relative stability depending on the specific alkyl group. nih.govscielo.org.ar

Table 1: Representative Calculated Geometric Parameters for Alkyl Nitrites

This table is illustrative, based on typical values found in computational studies of similar alkyl nitrites, as specific comprehensive data for all amyl nitrite isomers was not found in the search results.

Parameter Typical Calculated Value (DFT) Reference Isomer
O-N Bond Length ~1.4 - 1.5 Å n-butyl nitrite
N=O Bond Length ~1.18 - 1.20 Å n-butyl nitrite
C-O-N Angle ~112° - 115° n-butyl nitrite

Data derived from findings for n-butyl nitrite and isoamyl nitrite. aip.org

Quantum chemical models are crucial for predicting and interpreting various types of spectra. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to UV-visible absorption spectra. aip.org Ab initio calculations on n-butyl nitrite and isoamyl nitrite have been used to analyze their photodissociation at 355 nm, with TD-DFT calculations helping to understand the electronic states involved. aip.org

Vibrational spectra (Infrared and Raman) can also be predicted with high accuracy. DFT and Møller-Plesset (MP2) calculations have been used to determine the vibrational frequencies of n-butyl, isobutyl, sec-butyl, and tert-butyl nitrite. nih.gov These theoretical predictions aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic N=O stretch. nih.gov The accuracy of these predictions allows for the differentiation between various conformers present in a sample. nih.gov

Furthermore, quantum chemical methods like the Outer Valence Green Function (OVGF) have been used to predict photoelectron spectra, providing information about the ionization energies of the molecule's valence electrons. scielo.org.ar Although a specific study on amyl nitrite using this method was not found, research on methyl nitrite demonstrates the power of such predictions in assigning experimental spectra and understanding how factors like conformation and substitution affect the electronic structure. scielo.org.ar The development of methods like Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) allows for the in silico prediction of mass spectra, which is vital for identifying unknown compounds. nih.govnih.gov While not yet extensively applied to amyl nitrite in the literature found, these methods hold promise for future detailed characterization. nih.gov

Molecular Dynamics Simulations for Dynamic Chemical Processes

While quantum chemical calculations typically focus on static structures and single reaction pathways, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes like conformational changes, solvent effects, and the initial steps of a reaction over time.

For instance, femtosecond time-resolved studies, often complemented by simulations, have been used to investigate the photodissociation dynamics of alkyl nitrites, including isoamyl nitrite. aip.org These experiments and their theoretical interpretations reveal that upon excitation, the molecule may not dissociate directly but can exist in an excited state for a very short period (on the order of 125 femtoseconds) before breaking apart. aip.org

MD simulations are also used to model the behavior of molecules in different environments, such as in solution. acs.org By simulating a molecule like amyl nitrite surrounded by solvent molecules, one can study how the solvent influences its structure, stability, and reactivity. Although specific, detailed MD simulation studies solely focused on amyl nitrite's dynamic processes were not prominently found in the search results, the technique is a standard tool in modern computational chemistry for studying such phenomena. acs.orgdntb.gov.ua For example, MD simulations have been used to study the structural and thermodynamic properties of polymers in aqueous solution, a methodology that could be adapted to study amyl nitrite's interactions in various chemical environments. acs.org

Studies on Reactivity and Decomposition in Condensed Phases

The behavior of amyl nitrite in condensed phases—such as in solution or as a pure liquid—is of significant interest. The surrounding solvent or other molecules can influence reaction mechanisms and energetics, leading to different outcomes compared to the gas phase.

Theoretical and experimental studies on the photolysis of n-pentyl nitrite have revealed significant differences in product distribution between gas and condensed phases. A notable finding is the enhanced formation of organic nitrates (RONO₂) from the peroxy radical (RO₂) and nitric oxide (NO) reaction in the condensed phase. This is attributed to the potential for collisional and solvent-cage stabilization of the crucial ROONO intermediate, which can either rearrange to form the nitrate (B79036) or dissociate. nih.gov

In aqueous environments, the acid-catalyzed hydrolysis of alkyl nitrites, including pentyl nitrite, has been investigated. These studies suggest a concerted mechanism where the protonation of the nitrite is the rate-controlling step. This proton transfer occurs simultaneously with the cleavage of the O–N bond through a slightly imbalanced transition state. psu.edu This contrasts with earlier beliefs that the reaction was catalyzed by nucleophiles. psu.edu

The thermal decomposition of alkyl nitrites in the condensed phase, when left to stand, proceeds slowly. The process yields a mixture of products including nitrogen oxides, water, the parent alcohol (amyl alcohol), and polymerization products of the corresponding aldehyde. acs.org A primary pathway for this decomposition is the homolytic cleavage of the O–NO bond, which is known to be relatively weak. acs.org

Computational studies on other energetic materials provide a useful framework for understanding the decomposition of amyl nitrite in the condensed phase. For some compounds, the decomposition mechanism shifts from a unimolecular pathway in the gas phase to a bimolecular one in the condensed phase, which can significantly lower the activation energy. nih.govresearchgate.net While specific studies on amyl nitrite are limited, it is plausible that similar intermolecular reactions could play a role in its bulk decomposition.

Heterogeneous catalysis also represents a form of condensed-phase reactivity. Density Functional Theory (DFT) calculations on the decomposition of methyl and ethyl nitrite over a Pd-Fe/Al₂O₃ catalyst indicated that ethyl nitrite decomposes more readily than methyl nitrite, highlighting the influence of the alkyl group on reactivity even in catalytic systems. hep.com.cn

Research Findings on Amyl Nitrite Reactivity in Condensed Phases
Study FocusKey FindingsMethodologyReference
Photolysis of n-pentyl nitriteEnhanced organic nitrate formation in condensed vs. gas phase due to solvent-cage stabilization of the ROONO intermediate.Experimental (CIMS) and Kinetic Modeling nih.gov
Acid Hydrolysis of Alkyl NitritesReaction proceeds via a concerted mechanism involving proton transfer and O-N bond cleavage in the rate-determining step.Kinetic Studies in Aqueous Solution psu.edu
General DecompositionSlow decomposition yields nitrogen oxides, water, alcohol, and aldehyde polymerization products via homolytic O-NO bond cleavage.General Chemical Literature acs.org
Catalytic Decomposition of Alkyl NitritesDFT calculations show ethyl nitrite decomposes more easily than methyl nitrite on a Pd-Fe/Al₂O₃ catalyst.Experimental and Density Functional Theory (DFT) hep.com.cn

Structure-Reactivity Relationships from Theoretical Data

Structure-reactivity relationships (SARs) are fundamental to understanding how the molecular structure of a compound influences its chemical behavior. For amyl nitrite and related alkyl nitrites, theoretical data provides a quantitative basis for establishing these relationships.

The primary factor governing the reactivity of alkyl nitrites is the nature of the alkyl group attached to the nitrite functionality. Studies on the acid hydrolysis of a series of alkyl nitrites have demonstrated a clear trend in reactivity based on the alkyl substituent. psu.edu The relative rates of hydrolysis provide direct experimental data that correlates structure with reactivity, which can be rationalized through theoretical considerations of electronic and steric effects.

Theoretical calculations, including Density Functional Theory (DFT), have been employed to study the conformational isomers (rotamers) of alkyl nitrites like ethyl nitrite. acs.org These studies calculate the potential energy surface for rotation around the C-O and O-N bonds, identifying the most stable conformers. The relative stability and energy barriers between different conformers are crucial, as the reactivity of the molecule can depend on its specific three-dimensional shape at the moment of reaction.

Thermochemical properties, such as the enthalpy of formation (ΔfH°), are foundational to reactivity and can be accurately determined using high-level computational methods. researchgate.net By comparing the calculated enthalpies of formation for different alkyl nitrites, one can infer their relative thermodynamic stabilities. For instance, calculations for methyl and ethyl nitrites provide precise thermochemical data that underpins our understanding of their energy content and potential reaction thermodynamics. researchgate.net

While direct SARs for amyl nitrite decomposition are not extensively detailed in the literature, studies on related compounds like nitrate-substituted alkoxy radicals offer valuable analogies. For these radicals, theoretical calculations show that decomposition rates increase with a higher degree of substitution on the carbon backbone. rsc.orgacs.org Furthermore, for larger radicals such as those derived from 1-pentene (B89616) (a C5 compound like amyl nitrite), intramolecular hydrogen migration (H-migration) can become a dominant and competing reaction pathway. rsc.orgacs.org This suggests that for amyl nitrite, the length and branching of the amyl group are critical in determining whether decomposition via O-N bond cleavage or an alternative pathway like intramolecular rearrangement is favored.

Theoretical Data for Structure-Reactivity Analysis of Alkyl Nitrites
CompoundTheoretical ParameterFinding/ValueImplication for ReactivityReference
Ethyl NitriteConformational Analysis (DFT)Three stable conformers identified with specific rotational energy barriers.Reactivity can be influenced by the population and accessibility of different geometric isomers. acs.org
Methyl NitriteEnthalpy of Formation (ΔfH°₂₉₈)-15.64 ± 0.10 kcal/molProvides fundamental data on thermodynamic stability. researchgate.net
Ethyl NitriteEnthalpy of Formation (ΔfH°₂₉₈)-23.58 ± 0.12 kcal/molAllows for comparison of stability between different alkyl nitrites. researchgate.net
Various Alkyl NitritesAcid Hydrolysis RatesReactivity varies with the structure of the alkyl group (e.g., methyl, ethyl, pentyl).Directly links alkyl group structure to reaction kinetics. psu.edu
Nitrated Alkoxy Radicals (C2-C6)Structure-Activity Relationship (SAR)Decomposition rates increase with substitution; H-migration is dominant for larger radicals.Provides an analogous model for how the amyl group structure may influence decomposition pathways. rsc.orgacs.org

Advanced Analytical Methodologies for Amyl Nitrite Detection and Quantification in Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. In the context of amyl nitrite (B80452) analysis, various chromatographic methods are utilized to achieve high resolution and sensitivity.

Gas Chromatography (GC) with Various Detectors (e.g., FID)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like amyl nitrite. researchgate.netphenomenex.com The sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The choice of detector is critical for achieving the desired sensitivity and selectivity. phenomenex.com

The Flame Ionization Detector (FID) is a commonly used detector in GC for organic compounds. researchgate.netdrawellanalytical.com It operates by pyrolyzing the analytes in a hydrogen-air flame, which produces ions. phenomenex.com The resulting current is proportional to the amount of organic carbon, making it highly sensitive for hydrocarbons and other organic molecules. researchgate.netdrawellanalytical.com Headspace GC, a technique where the vapor above a sample is analyzed, can be used to detect and quantify alkyl nitrites in various matrices, including biological samples like blood. mdpi.com

Other detectors that can be coupled with GC include: researchgate.net

Mass Spectrometry (MS): Provides detailed structural information, allowing for definitive identification of compounds. researchgate.netdrawellanalytical.com

Electron Capture Detector (ECD): Highly sensitive to compounds containing electronegative atoms, such as halogens. researchgate.net

Nitrogen-Phosphorus Detector (NPD): Offers high selectivity for nitrogen- and phosphorus-containing compounds.

Flame Photometric Detector (FPD): Selective for sulfur and phosphorus compounds. drawellanalytical.com

Thermal Conductivity Detector (TCD): A universal detector that responds to all compounds but generally has lower sensitivity than other detectors.

Table 1: Comparison of Common GC Detectors for Volatile Compound Analysis

DetectorPrinciple of OperationSelectivityTypical Applications
Flame Ionization Detector (FID) Measures the increase in ions formed when organic compounds are burned in a hydrogen flame.Responds to most organic compounds, especially hydrocarbons.Environmental analysis, petrochemicals, food analysis. drawellanalytical.com
Mass Spectrometry (MS) Ionizes compounds and separates the ions based on their mass-to-charge ratio.Universal, provides structural information for identification.Drug testing, environmental monitoring, forensics. drawellanalytical.com
Electron Capture Detector (ECD) Measures the decrease in current from a radioactive source as electronegative compounds pass by.Highly sensitive to halogenated compounds, nitrates, and nitriles.Pesticide analysis, environmental pollutants.
Nitrogen-Phosphorus Detector (NPD) A thermionic detector that selectively responds to nitrogen and phosphorus compounds.Selective for nitrogen and phosphorus.Drug analysis, pesticide analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. mdpi.comjfda-online.com Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. jfda-online.com

For the analysis of nitrites and nitrates, which can be degradation products of amyl nitrite, HPLC coupled with a UV detector is a common approach. jfda-online.comresearchgate.net The detection of nitrate (B79036) is often performed directly by its UV absorbance around 210-222 nm. mdpi.comresearchgate.net Nitrite analysis may involve a pre-column derivatization step, such as the Griess reaction, to form a colored azo dye that can be detected in the visible region. researchgate.net

Different HPLC methods have been developed for the simultaneous determination of nitrate and nitrite in various samples. jfda-online.com These methods often utilize ion-pairing reagents in the mobile phase to improve the retention and separation of the anionic species on a reversed-phase column. researchgate.net

Ion Chromatography (IC) for Nitrite/Nitrate Species

Ion Chromatography (IC) is a specialized form of HPLC that is widely used for the determination of ionic species, including nitrite and nitrate. thermofisher.commetrohm.com It utilizes ion-exchange resins as the stationary phase to separate ions based on their charge and affinity for the resin. metrohm.com

IC is a well-established technique for analyzing nitrite and nitrate in various matrices, including pharmaceutical products and environmental samples. thermofisher.compsu.edu Suppressed conductivity detection is a common detection method in IC, offering high sensitivity for ionic analytes. thermofisher.com However, in samples with high concentrations of interfering ions like chloride, UV detection can be a more selective alternative for nitrite determination. thermofisher.com The use of high-capacity anion-exchange columns can further enhance the resolution and separation of nitrite from other anions. thermofisher.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary. nih.govnih.gov It is a powerful tool for the analysis of small ions like nitrite and nitrate. acs.org

CE offers rapid analysis times, with some methods capable of separating nitrate and nitrite in under a minute. nih.gov The separation can be optimized by adjusting the pH of the buffer, which can selectively alter the mobility of ions like nitrite. nih.gov Detection is typically performed using direct UV absorbance. nih.govnih.gov CE has been successfully applied to the analysis of nitrite and nitrate in various samples, including environmental water and urine. nih.govmdpi.com

Spectrophotometric and Luminescence-Based Detection Methods

Spectrophotometric methods are based on the absorption or emission of light by a substance at a specific wavelength. These techniques are widely used for the quantitative analysis of amyl nitrite and its related compounds.

UV/Vis Spectrophotometry in Quantitative Analysis

UV/Vis spectrophotometry is a simple, cost-effective, and widely available technique for quantitative analysis. thermofisher.comshimadzu.com It measures the amount of light absorbed by a sample at a specific wavelength. For amyl nitrite, absorption is observed in the UV region. units.it

The quantitative determination of nitrate and nitrite in various samples, such as water, can be performed using UV/Vis spectrophotometry. thermofisher.comshimadzu.com Often, colorimetric methods are employed where a reagent is added to the sample to produce a colored compound with the analyte of interest. shimadzu.com For instance, the Griess reaction is a well-known colorimetric method for nitrite determination. mdpi.com The intensity of the resulting color, measured by the spectrophotometer, is proportional to the concentration of the analyte. mdpi.com

The ASTM D1840 standard test method covers the determination of amyl nitrate in diesel fuels using ultraviolet spectrophotometry. mt.com This highlights the utility of UV/Vis spectrophotometry in industrial quality control applications.

Table 2: Research Findings on Analytical Methodologies for Nitrite/Nitrate Detection

Analytical TechniqueSample MatrixKey Findings & Methodological Details
HPLC-UV VegetablesA simple, rapid, and sensitive method was developed for the simultaneous determination of nitrate and nitrite. The method demonstrated good linearity and recovery. jfda-online.com
Ion Chromatography (IC)-UV Pharmaceutical ProductsAn IC method with UV detection was effective for determining nitrite in the presence of high chloride concentrations, overcoming the interference observed with conductivity detection. thermofisher.com
Capillary Electrophoresis (CE)-UV Water SamplesAn ultra-rapid CE method separated nitrate and nitrite in just over 10 seconds with sub-micromolar detection limits. nih.gov
UV/Vis Spectrophotometry Water SamplesA colorimetric method using a pre-formulated reagent kit provided a simple and accurate way to quantify nitrate and nitrite levels. shimadzu.com

Electrochemical Detection Approaches

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for nitrite detection. mdpi.commdpi.com These methods are typically based on the electrochemical oxidation of nitrite at a modified electrode surface. myu-group.co.jp Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed. myu-group.co.jpfrontiersin.org

The primary challenge in direct electrochemical detection is the high overpotential required for nitrite oxidation on bare electrodes, which can lead to interference from other substances. mdpi.com To overcome this, electrodes are often modified with nanomaterials that exhibit high electrocatalytic activity and enhance sensitivity and selectivity. mdpi.com Modifications have included composites of polyethyleneimine and carbon quantum dots (PEI-CQDs), gold nanoparticles (AuNPs), and materials like MXene and polypyrrole. mdpi.commyu-group.co.jpfrontiersin.org

For example, a glassy carbon electrode (GCE) modified with a PEI-CQD composite demonstrated a low detection limit of 1.16 μM for nitrite. myu-group.co.jp Another sensor based on AuNPs electrodeposited on a screen-printed carbon electrode achieved a detection limit of 0.38 µM. mdpi.com These sensors not only show high sensitivity but also good selectivity and stability, making them suitable for analyzing real-world samples. mdpi.commyu-group.co.jp

Sample Preparation and Pre-concentration Techniques for Analytical Research

Effective sample preparation is a critical step to isolate amyl nitrite or its metabolites from complex matrices, remove interferences, and pre-concentrate the analytes to detectable levels.

Liquid-liquid extraction (LLE) is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases. For amyl nitrite, which is an oil sparingly soluble in water, LLE can be used to extract it from aqueous mixtures into an organic layer. echemi.com After extraction, the organic layer containing the amyl nitrite can be collected for further purification or analysis. echemi.com

A miniaturized and more environmentally friendly version of LLE is Dispersive Liquid-Liquid Microextraction (DLLME). researchgate.netnih.gov Introduced in 2006, DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.netresearchgate.netmdpi.com This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. nih.govmdpi.com The phases are then separated by centrifugation. mdpi.com DLLME is noted for its simplicity, speed, low solvent consumption, and high enrichment factors. researchgate.netmdpi.com It has been widely applied for the extraction of various organic compounds, including volatile compounds in wine like isoamyl alcohol, a decomposition product of isoamyl nitrite. nih.gov

Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. nih.gov It involves passing a liquid or gas sample through a solid sorbent material, which retains the analyte of interest. The analyte is then eluted with a suitable solvent. SPE is an alternative to LLE and is often considered more efficient, reproducible, and less solvent-intensive. nih.gov While specific applications for amyl nitrite are not detailed in the provided context, SPE is a standard technique for extracting analytes from complex matrices and could be adapted for this purpose. A related technique, headspace solid-phase microextraction (HSPME), has been successfully used for the detection of hydrolysed n-butyl nitrite in human blood, indicating the utility of sorbent-based methods for alkyl nitrites. sigmaaldrich.com

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a particular analytical method, such as gas chromatography (GC). nih.govcanada.ca Since nitrites are not directly amenable to GC analysis due to their polarity and low volatility, derivatization is essential. nih.govcanada.ca

A key reagent for this purpose is pentafluorobenzyl bromide (PFB-Br). nih.govresearchgate.netnih.gov PFB-Br reacts with nitrite to form a volatile and thermally stable nitro derivative (PFB-NO₂). nih.govnih.gov The presence of five fluorine atoms in the derivative makes it highly responsive to electron capture detection (ECD) or negative-ion chemical ionization mass spectrometry (NICI-MS), significantly enhancing detection sensitivity. nih.gov This alkylation reaction can be performed in a single step and is also applicable to nitrate, allowing for simultaneous analysis of both ions. nih.gov The reaction conditions, such as temperature and time, must be carefully controlled, as the PFB-NO₂ derivative can be susceptible to hydrolysis. nih.gov

Amyl Nitrites As Reagents and Intermediates in Modern Organic Synthesis

Applications in C-C Bond Formation (e.g., Oxime Synthesis)

Amyl nitrites are effective reagents for the formation of carbon-carbon bonds through reactions such as oxime synthesis. Oximes are valuable synthetic intermediates that can be further transformed into amides, amines, and other nitrogen-containing compounds. One common method for oxime synthesis involves the reaction of a compound containing an active methylene (B1212753) group with an alkyl nitrite (B80452), such as amyl nitrite, in the presence of a base. wikipedia.org

The reaction proceeds via the formation of a carbanion, which then attacks the electrophilic nitrogen atom of the amyl nitrite. This is followed by a rearrangement to yield the oxime. For instance, ketones can be converted to α-keto oximes using this methodology. thieme-connect.de

Key Features of Amyl Nitrite in Oxime Synthesis:

Acts as a nitroso group (–N=O) donor.

The reaction is typically carried out under basic conditions to generate the required carbanion.

Provides a route to functionalized oximes that can serve as precursors for various nitrogen-containing heterocycles.

A variety of nitrosating agents can be employed for oximation, including alkyl nitrites like amyl nitrite, nitrosyl chloride, sodium nitrite, and nitrogen monoxide. thieme-connect.de Alkyl nitrites are particularly suitable for the α-oximation of ketones and esters. thieme-connect.de

Applications in C-N Bond Formation (e.g., Diazotization, Nitrosamine Synthesis)

Amyl nitrites are widely used in the formation of carbon-nitrogen bonds, most notably in diazotization reactions and the synthesis of nitrosamines.

Diazotization Reactions:

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. wikipedia.orgorganic-chemistry.org These salts are highly valuable intermediates in organic synthesis, serving as precursors for a wide array of functional groups. Amyl nitrite, in the presence of an acid, is an effective diazotizing agent. researchgate.net The reaction involves the in-situ generation of the nitrosonium ion (NO+), which then reacts with the primary amine to form the diazonium salt. libretexts.org

The resulting diazonium salts can undergo various transformations, including the Sandmeyer reaction to produce aryl halides, the Schiemann reaction for the synthesis of aryl fluorides, and coupling reactions to form azo compounds. organic-chemistry.orgwikipedia.org

Table 1: Examples of Diazotization Reactions Using Amyl Nitrite

Starting Material (Amine)Product (after subsequent reaction)
Aniline (B41778)Chlorobenzene (via Sandmeyer reaction)
p-Toluidinep-Cresol (via reaction with water)
2-Naphthylamine2-Iodonaphthalene (via reaction with KI)

Nitrosamine Synthesis:

Nitrosamines are compounds containing the N-N=O functional group. While often associated with their carcinogenic properties, they are also useful intermediates in organic synthesis. Amyl nitrite can be used to synthesize nitrosamines from secondary amines. nih.gov Alkyl nitrites are potent nitrosating agents under mild conditions in both aqueous and organic media. nih.gov In acidic aqueous solutions, they hydrolyze to generate nitrosating agents similar to nitrous acid. nih.gov

Role in Halogenation Reactions (e.g., Modified Sandmeyer Reaction for Aryl Halides)

Amyl nitrites play a crucial role in certain halogenation reactions, particularly in modifications of the Sandmeyer reaction for the synthesis of aryl halides from aryl amines. wikipedia.orgchemicalbook.com The classic Sandmeyer reaction utilizes copper(I) halides to convert diazonium salts into the corresponding aryl halides. wikipedia.orglscollege.ac.in

In a modified approach, amyl nitrite is used to generate the diazonium salt in situ from an aromatic amine in a halogenated solvent. wikipedia.orglibretexts.org This process produces a radical aromatic species that subsequently abstracts a halogen atom from the solvent. wikipedia.orglibretexts.org This method provides a convenient alternative to the traditional Sandmeyer reaction, avoiding the need to isolate the often unstable diazonium salt.

Solvent Choice for Halogenation:

Aryl Iodides: Diiodomethane is the preferred solvent. wikipedia.orglibretexts.org

Aryl Bromides: Bromoform is the solvent of choice. wikipedia.orglibretexts.org

Aryl Chlorides: Chloroform is a suitable solvent. wikipedia.org

This modified Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring, a common transformation in the synthesis of pharmaceuticals and agrochemicals.

Use as Oxidants in Selective Transformations

Beyond their role in C-N bond formation and halogenation, amyl nitrites can also function as selective oxidizing agents. researchgate.netchemicalbook.com For instance, they can be used to oxidize primary aromatic and heteroaromatic amides directly to carboxylic acids when heated in acetic acid. researchgate.net This transformation offers a direct method for the hydrolysis of primary carboxamides under specific conditions. researchgate.net

Amyl nitrite has also been historically considered as an antidote for cyanide poisoning, where it was thought to act as an oxidant to induce the formation of methemoglobin. iiab.megoogle.comnih.gov Methemoglobin can then sequester cyanide as cyanomethemoglobin. iiab.megoogle.com

Reagent in Radical Cascade Reactions

The ability of amyl nitrites to generate radical intermediates makes them valuable reagents in radical cascade reactions. These reactions involve a series of intramolecular and/or intermolecular radical additions that can rapidly build complex molecular architectures from simple starting materials.

The decomposition of amyl nitrite can initiate radical processes. For example, the Barton reaction involves the photolysis of an alkyl nitrite to generate an alkoxyl radical. This radical can then abstract a hydrogen atom from a remote carbon, leading to a carbon-centered radical that can be trapped by the in-situ generated nitric oxide to form a nitroso compound, which then isomerizes to an oxime. thieme-connect.de This type of reaction allows for the functionalization of unactivated C-H bonds, a significant challenge in organic synthesis.

The application of amyl nitrite in radical cascades highlights its utility in constructing intricate molecular frameworks, which is of great interest in the total synthesis of natural products.

Environmental Chemistry and Atmospheric Fate of Alkyl Nitrites

Atmospheric Oxidation Processes Initiated by Radicals (OH, Cl, NO₃)

The atmospheric degradation of alkyl nitrites, including amyl nitrite (B80452), is initiated by reactions with key radical species present in the troposphere: the hydroxyl radical (OH), the chlorine atom (Cl), and the nitrate (B79036) radical (NO₃). The dominant process is hydrogen atom abstraction from the alkyl group of the nitrite molecule. rsc.orgconicet.gov.ar

The general mechanism for this oxidation can be represented as: RONO + X → R'ONO + HX where X is the radical oxidant (OH, Cl, or NO₃) and R'ONO is the resulting alkyl nitrite radical.

Hydroxyl Radical (OH): The hydroxyl radical is the most important daytime oxidant in the troposphere. rsc.org The reaction of OH with alkyl nitrites proceeds via H-atom abstraction from the various carbon positions along the alkyl chain. The stability of the resulting alkyl radical follows the trend CH > CH₂ > CH₃, meaning hydrogen atoms are more likely to be abstracted from secondary or tertiary carbons. rsc.org For amyl nitrite, this leads to the formation of several radical isomers. The estimated atmospheric half-life for n-amyl nitrate's reaction with photochemically-produced hydroxyl radicals is about 5 days, while for n-amyl nitrite, it is estimated to be 4 days. nih.govnih.gov

Chlorine Atom (Cl): In marine or coastal environments, and in regions with significant industrial emissions, chlorine atoms can be an important oxidant. rsc.org Cl atoms also react with alkyl nitrites through H-atom abstraction, similar to OH radicals. researchgate.net Studies on the related compound amyl acetate (B1210297) show that the reaction rate with Cl atoms is significantly faster than with OH radicals, suggesting that in environments with elevated Cl concentrations, this can be a significant degradation pathway. researchgate.netrsc.org The tropospheric lifetime of amyl acetate with respect to Cl atoms is estimated at 62 hours. researchgate.net

Nitrate Radical (NO₃): The nitrate radical is the primary oxidant during nighttime. copernicus.org Away from direct emission sources after sunset, nitric oxide (NO) concentrations decrease, allowing NO₃ levels to rise. copernicus.org NO₃ can oxidize alkanes via H-atom abstraction, but this process is generally considered too slow to be atmospherically relevant for simple alkanes. acs.org However, for certain volatile organic compounds (VOCs), especially biogenic ones like terpenes, reactions with NO₃ contribute substantially to the formation of organic nitrates, even during the day. copernicus.org

The following table presents kinetic data for the oxidation of amyl acetate, a structurally similar compound, which provides insight into the reactivity of the amyl group with atmospheric radicals.

Table 1: Reaction Rate Coefficients and Atmospheric Lifetimes for Amyl Acetate Oxidation

Oxidant Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Estimated Atmospheric Lifetime
OH Radical (6.18 ± 1.18) x 10⁻¹² ~22 hours
Cl Atom (1.35 ± 0.14) x 10⁻¹⁰ ~62 hours

Data derived from studies on amyl acetate and serves as a proxy for the reactivity of the amyl functional group. researchgate.netrsc.org

Photochemical Reactivity and Contribution to Tropospheric Chemistry

The most significant atmospheric fate for alkyl nitrites is photolysis, the process of being broken down by sunlight. Alkyl nitrites are highly susceptible to photolysis in the near-UV region of the solar spectrum (300-425 nm), leading to the cleavage of the weak O–NO bond. scispace.comresearchgate.net

RONO + hν → RO• + •NO

This reaction produces an alkoxy radical (RO•) and a nitric oxide radical (•NO). scispace.comnih.gov Both products are highly reactive and play a central role in tropospheric chemistry.

Nitric Oxide (NO) and Ozone (O₃) Formation: The nitric oxide radical is a key catalyst in the formation of tropospheric ozone, a major component of photochemical smog. scispace.comnoaa.gov In the presence of sunlight and volatile organic compounds (VOCs), NO initiates a catalytic cycle that converts NO to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ is the primary pathway for ozone production in the troposphere. noaa.gov Therefore, the photolysis of alkyl nitrites acts as a source of NO, directly contributing to local and regional ozone formation. scispace.comresearchgate.net

Alkoxy Radical (RO•) Chemistry: The alkoxy radical (in this case, the amyloxy radical) is a central intermediate in the atmospheric degradation of VOCs. scispace.com It can undergo several reaction pathways, including reaction with molecular oxygen (O₂), unimolecular decomposition, or isomerization. These reactions lead to the formation of aldehydes, ketones, and other oxygenated organic compounds, further influencing atmospheric composition. rsc.org

The photochemical dissociation of amyl nitrite is extremely rapid. scispace.com Studies have shown that upon excitation with UV radiation, the molecule rapidly dissociates on a repulsive potential energy surface. scispace.com This high photochemical reactivity makes alkyl nitrites an important source of radicals in the atmosphere. researchgate.net

Table 2: Photochemical Properties of Alkyl Nitrites

Compound Process Key Products Atmospheric Significance
Amyl Nitrite Photolysis (hν) Amyloxy Radical (C₅H₁₁O•), Nitric Oxide (•NO) Source of radicals (RO•, •NO), Contributes to ozone and smog formation. scispace.com
Isopropyl Nitrite Photolysis (hν) Isopropoxy Radical, Nitric Oxide (•NO) Used in laboratory studies as a source of OH radicals for atmospheric chemistry research. researchgate.net

| Primary Alkyl Nitrites (general) | Cold-Surface Photolysis | Alkoxy Radical, NO, Nitroxyl (B88944) (HNO), Aldehydes | Potential environmental source of nitrous oxide (N₂O) from HNO self-reaction. nih.gov |

Degradation Products and Their Environmental Implications

The atmospheric degradation of amyl nitrite, through both oxidation and photolysis, results in a variety of secondary products with significant environmental implications.

Products from Oxidation: The initial alkyl radicals formed from H-atom abstraction (Section 8.1) react rapidly with molecular oxygen to form peroxy radicals (RO₂). In the presence of NO, these peroxy radicals can react to form alkoxy radicals and NO₂ or, as a minor channel, form stable organic nitrates (RONO₂). acs.org The subsequent reactions of the alkoxy radicals lead to a cascade of smaller, oxygenated products. For the amyl group, these products include aldehydes such as formaldehyde, acetaldehyde, propionaldehyde, and butyraldehyde, as well as acetic acid. researchgate.netrsc.org

Products from Photolysis: The primary photoproducts are the amyloxy radical and nitric oxide. scispace.com The amyloxy radical can decompose to form an aldehyde and a smaller alkyl radical. rsc.org On cold surfaces, such as atmospheric aerosols, the photolysis of primary alkyl nitrites like isopentyl nitrite has been shown to produce an aldehydic species and nitroxyl (HNO). nih.gov The self-reaction of nitroxyl can then form nitrous oxide (N₂O), a potent greenhouse gas. nih.gov

Environmental Implications:

Photochemical Smog and Ozone: The degradation products, particularly NO, NO₂, and reactive aldehydes, are key precursors in the formation of photochemical smog and ground-level ozone. rsc.orgresearchgate.net Aldehydes themselves are reactive and contribute to the atmospheric oxidation capacity. conicet.gov.ar

Secondary Organic Aerosol (SOA): Low-volatility organic nitrates and other oxygenated compounds formed from the degradation of larger alkyl nitrites can partition into the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). copernicus.orgsioc-journal.cn SOA affects air quality and the Earth's climate.

Nitrogen Cycling: The chemistry of alkyl nitrites is an integral part of the atmospheric nitrogen cycle. publish.csiro.au They act as temporary reservoirs for reactive nitrogen oxides (NOx). sioc-journal.cnpublish.csiro.au Their degradation can release NOx, contributing to ozone formation, or transform it into more stable forms like organic nitrates or, potentially, N₂O. acs.orgnih.gov The formation of nitric acid (HNO₃) has also been observed in the photochemical reactions of smaller alkyl nitrates, representing a sink for reactive nitrogen. publish.csiro.au

Table 3: Major Degradation Products of Amyl Nitrite and Their Implications

Degradation Pathway Product Environmental Implication
Photolysis Nitric Oxide (NO) Catalyst for tropospheric ozone (O₃) formation. scispace.comnoaa.gov
Amyloxy Radical (C₅H₁₁O•) Intermediate in VOC degradation, leads to aldehyde formation. rsc.orgscispace.com
Nitrous Oxide (N₂O) Greenhouse gas (observed from cold-surface photolysis of primary nitrites). nih.gov
Oxidation Formaldehyde, Acetaldehyde, Propionaldehyde, Butyraldehyde Reactive pollutants, precursors to photochemical smog and SOA. researchgate.netrsc.org
Organic Nitrates (RONO₂) Temporary reservoir of NOx, can contribute to SOA formation. acs.orgsioc-journal.cn

Table of Mentioned Compounds

Compound Name Chemical Formula
Acetaldehyde CH₃CHO
Acetic Acid CH₃COOH
Acetone (CH₃)₂CO
Alkoxy Radical RO•
Alkyl Nitrite RONO
Amyl Acetate C₇H₁₄O₂
Amyl Nitrate C₅H₁₁NO₃
Amyl Nitrite C₅H₁₁NO₂
Butyraldehyde C₄H₈O
Chlorine Atom Cl
Formaldehyde CH₂O
Hydrogen Peroxide H₂O₂
Hydroxyl Radical •OH
Isopentyl Nitrite C₅H₁₁NO₂
Isopropyl Nitrite C₃H₇NO₂
Methane CH₄
Methylamine CH₃NH₂
Nitric Acid HNO₃
Nitric Oxide NO
Nitrate Radical •NO₃
Nitrogen Dioxide NO₂
Nitrosomethane CH₃NO
Nitroxyl HNO
Nitrous Oxide N₂O
Ozone O₃
Peroxyacyl Nitrates RC(O)OONO₂
Peroxy Radical RO₂•
Propionaldehyde C₃H₆O

Emerging Research Frontiers and Future Directions in Amyl Nitrite Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of amyl nitrite (B80452), typically involving the reaction of an amyl alcohol with sodium nitrite in the presence of a strong acid like sulfuric acid, is effective but raises environmental and safety concerns. researchgate.net The current research focus is shifting towards "green" and sustainable alternatives that minimize waste, avoid harsh reagents, and improve energy efficiency.

One promising approach is the development of catalytic systems that can facilitate the nitrosation of amyl alcohol under milder conditions. This includes exploring solid acid catalysts or polymer-supported reagents that can be easily recovered and reused, reducing downstream processing and waste generation. scirp.org Inspired by cleaner production methods for other alkyl nitrites, such as the synthesis of methyl nitrite from methanol (B129727) and sodium nitrite without the direct use of strong mineral acids, researchers are investigating similar pathways for amyl nitrite. scirp.orgresearchgate.net These methods often focus on generating the nitrosating agent in situ under controlled conditions, which can prevent the formation of undesirable byproducts. scirp.orgresearchgate.net

Key research objectives in developing sustainable synthetic routes include:

Solvent Replacement: Replacing traditional organic solvents with greener alternatives like ionic liquids or supercritical fluids.

Catalyst Innovation: Designing heterogeneous catalysts that offer high selectivity and stability, allowing for continuous flow processes.

Alternative Nitrosating Agents: Investigating alternative, less hazardous sources of the nitroso group to replace conventional methods.

Process Intensification: Utilizing microreactor technology to improve heat and mass transfer, leading to higher yields, better safety profiles, and reduced reactor footprints.

These efforts are geared towards creating synthetic protocols that are not only environmentally benign but also economically viable and safer to operate at an industrial scale.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving amyl nitrite is crucial for process optimization and the discovery of new transformations. worktribe.com Advanced spectroscopic techniques are now enabling chemists to monitor these reactions in real-time, providing unprecedented insight into transient intermediates and reaction pathways. nih.gov

Traditional offline analysis methods are often too slow to capture the full picture of rapid chemical processes. In contrast, in-situ spectroscopic probes offer continuous data streams without disturbing the reaction mixture. avantesusa.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for tracking changes in molecular vibrations, allowing for the quantification of reactants, products, and intermediates. avantesusa.comsolubilityofthings.com

More specialized techniques are also being adapted for this purpose. Probe Electrospray Ionization Mass Spectrometry (PESI-MS) allows for direct sampling from a reaction vessel with minimal preparation, providing detailed information on the various chemical species present as the reaction progresses. nih.gov Another cutting-edge method is hyperpolarized Nuclear Magnetic Resonance (NMR) spectroscopy, which dramatically enhances the NMR signal of specific nuclei like ¹⁵N. This technique has been successfully used to monitor the reactivity of nitrite ions in diazotization reactions, a classic application of amyl nitrite, revealing short-lived intermediates and providing detailed mechanistic data. acs.org

Table 1: Advanced Spectroscopic Probes for Real-Time Monitoring of Amyl Nitrite Reactions
Spectroscopic TechniquePrincipleInformation GainedRelevance to Amyl Nitrite Chemistry
FTIR/Raman SpectroscopyMeasures the vibrational transitions of molecules. solubilityofthings.comReal-time concentration of reactants and products, identification of functional groups.Monitoring synthesis of amyl nitrite or its consumption in reactions like diazotization. researchgate.net
UV-Vis SpectroscopyMeasures electronic transitions in molecules. solubilityofthings.comQuantification of chemical concentrations and reaction kinetics. mdpi.comTracking reactions involving chromophoric species.
Probe Electrospray Ionization-Mass Spectrometry (PESI-MS)Direct ionization of analytes from a solid needle for mass analysis. nih.govDirect, real-time identification of reactants, intermediates, and products. nih.govElucidating complex reaction mechanisms and identifying transient species.
Hyperpolarized NMRUtilizes spin polarization transfer to dramatically increase NMR signal intensity. acs.orgHigh-sensitivity tracking of reaction pathways, even for low-concentration intermediates. acs.orgProbing the mechanism of reactions involving the nitrite group, such as diazotization or nitration.

These advanced methods are transforming chemical process development, moving it from a trial-and-error approach to a data-driven, rational design of reactions involving amyl nitrite.

High-Throughput Computational Screening for New Applications

The discovery of novel applications for established chemical compounds is often a slow and serendipitous process. High-throughput computational screening (HTCS) is an emerging paradigm that can dramatically accelerate this discovery phase by rapidly evaluating a vast number of possibilities in silico. nih.gov By leveraging advanced algorithms and molecular simulations, HTCS can explore immense chemical spaces to identify promising candidates for targeted applications, saving significant time and experimental resources. nih.govrsc.org

In the context of amyl nitrite, HTCS can be employed to:

Discover New Reagents and Substrates: Simulate the reactivity of amyl nitrite with a large library of virtual compounds to predict novel chemical transformations.

Identify Potential as a Ligand: Screen the interaction of amyl nitrite with various metal centers to design new coordination complexes or catalysts.

Explore Materials Science Applications: Model the incorporation of amyl nitrite or its derivatives into porous materials like Metal-Organic Frameworks (MOFs) for applications in gas storage or separation. rsc.orgacs.org

Predict Performance in Propellant Formulations: As computational screening is used to discover new propellants, amyl nitrite's properties could be evaluated for potential niche applications in this area. researchgate.net

Table 2: Hypothetical High-Throughput Computational Screening Workflow for Amyl Nitrite
StepDescriptionComputational ToolsPotential Outcome
1. Library GenerationCreate a large database of virtual substrates, metal centers, or porous material structures.Chemical database software, structure generation algorithms.A vast chemical space of potential interaction partners for amyl nitrite.
2. Initial Docking/ScreeningRapidly predict the binding affinity or geometric fit of amyl nitrite with library members.Molecular docking software, force-field based simulations.A ranked list of initial "hits" with favorable interactions.
3. Property CalculationCalculate key physical or chemical properties (e.g., reaction energy, binding energy, electronic structure) for the top candidates.Density Functional Theory (DFT), molecular dynamics (MD). researchgate.netresearchgate.netQuantitative data on the performance of promising candidates for a specific application.
4. Experimental ValidationSynthesize and test the most promising candidates identified through screening to verify the computational predictions.Laboratory synthesis and characterization.Discovery of a new reaction, catalyst, or material involving amyl nitrite.

Interdisciplinary Research with Materials Science and Catalysis

The boundaries between traditional chemistry disciplines are increasingly blurring, leading to innovative solutions for complex problems. The future of amyl nitrite chemistry is intrinsically linked to interdisciplinary research, particularly at the intersection with materials science and catalysis. us-csic.es Alkyl nitrites are valuable reagents known for their utility in diazotization, nitration, and oxidation reactions, which are fundamental processes in organic synthesis and catalysis. researchgate.net

One major frontier is the integration of amyl nitrite chemistry with advanced functional materials. For example, Metal-Organic Frameworks (MOFs) are crystalline porous materials with tunable structures that are being explored for catalysis. acs.org Research could focus on using amyl nitrite as a reactant with substrates encapsulated within the pores of a MOF, leveraging the unique microenvironment of the material to control reaction selectivity. Furthermore, amyl nitrite can serve as a molecular source of nitric oxide (NO), a crucial signaling molecule and a building block in chemical synthesis. The controlled release of NO from amyl nitrite on a catalytic surface is an area ripe for exploration, with potential applications in fine chemical synthesis and surface modification.

The electrocatalytic reduction of nitrate (B79036) for environmental remediation and nitrogen cycling is a burgeoning field that combines catalysis and materials science. acs.orgdoi.org While research often focuses on the direct reduction of nitrate ions, there is potential to explore the role of organic nitrites like amyl nitrite as intermediates or model compounds in understanding the complex reaction networks at catalyst surfaces. This interdisciplinary approach, combining expertise in organic synthesis, materials characterization, and electrochemistry, is essential for unlocking the next generation of catalytic technologies. us-csic.es

Table 3: Interdisciplinary Research Areas for Amyl Nitrite
Interdisciplinary FieldResearch FocusPotential Application
Materials Science &amp; Heterogeneous CatalysisUsing amyl nitrite as a reagent with catalysts based on advanced materials (e.g., MOFs, zeolites, supported nanoparticles). us-csic.esDevelopment of highly selective and recyclable catalytic systems for fine chemical synthesis.
Surface Science &amp; CatalysisStudying the decomposition and reaction of amyl nitrite on well-defined catalyst surfaces to generate NO or other reactive species.Precise surface functionalization; novel nitration or oxidation catalysis. researchgate.net
Electrochemistry &amp; Materials ScienceInvestigating the electrochemical behavior of amyl nitrite at novel electrode materials.Electrosynthesis of organic nitrogen compounds; sensors for nitrites.
Polymer ChemistryUsing amyl nitrite as a reagent or initiator in polymerization reactions.Creation of novel functional polymers with tailored properties.

Mentioned Chemical Compounds

Compound NameMolecular Formula
Amyl nitriteC₅H₁₁ONO
Isoamyl nitriteC₅H₁₁ONO
Methyl nitriteCH₃NO₂
Nitric oxideNO
Nitrous acidHNO₂
Sodium nitriteNaNO₂
Sulfuric acidH₂SO₄

Q & A

Q. What are the key physicochemical properties of amyl nitrates critical for experimental handling and storage?

this compound are volatile, flammable liquids with low flash points (e.g., amyl acetate flash point: 65–95°F/18–35°C) . Their reactivity with oxidizing agents (e.g., peroxides, chlorates) and incompatibility with strong acids/bases necessitate inert storage conditions and explosion-proof equipment . Methodological protocols should prioritize sealed containers, controlled ventilation, and avoidance of skin contact (use polyvinyl alcohol gloves) .

Q. How do this compound function as vasodilators in pharmacological studies?

this compound are metabolized to nitric oxide (NO) via mitochondrial aldehyde dehydrogenase, inducing smooth muscle relaxation and vasodilation. This mechanism underlies their use in angina models, where rapid NO release mimics ischemic preconditioning effects. Experimental designs often pair amyl nitrate administration with hemodynamic monitoring (e.g., blood pressure, cardiac output) to assess dose-response relationships .

Advanced Research Questions

Q. What analytical methods are validated for quantifying amyl nitrate in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is preferred for detecting volatile amyl nitrate derivatives in plasma/tissue, leveraging its high sensitivity (detection limits ~0.1 ppm) . Spectrophotometric assays (e.g., Griess reaction for nitrite detection) are cost-effective but lack specificity in complex matrices. Validate methods using spiked controls and cross-check with reference standards to address matrix interference .

Q. How do solvent polarity and temperature influence amyl nitrate stability in synthetic reactions?

Stability studies show amyl nitrate degrades rapidly in polar protic solvents (e.g., water, ethanol) due to hydrolysis, with half-life <24 hours at 25°C. In non-polar solvents (e.g., hexane), stability extends to >72 hours. Elevated temperatures (>40°C) accelerate decomposition, producing toxic nitrogen oxides—monitor via FTIR for nitrosamine byproducts .

Q. What experimental challenges arise in pharmacokinetic studies of this compound?

Challenges include:

  • Short half-life : Rapid hepatic metabolism necessitates frequent sampling (e.g., every 2–5 minutes post-inhalation) .
  • Drug interactions : Synergistic hypotension with PDE-5 inhibitors (e.g., avanafil) requires strict exclusion criteria in clinical protocols .
  • Bioavailability variability : Inhalation vs. intravenous routes show 40–60% differences in AUC; use crossover designs with standardized delivery systems .

Data Contradictions and Resolution Strategies

Q. How can researchers resolve discrepancies in reported amyl nitrate toxicity thresholds?

Disparities in LD₅₀ values (e.g., rodent studies: 200–500 mg/kg) stem from route-dependent absorption. Apply tiered testing:

  • In vitro : Hepatocyte assays to screen metabolic toxicity.
  • In vivo : Use standardized OECD guidelines (e.g., acute inhalation toxicity Test Guideline 403) with species-matched controls . Cross-reference AEGL/ERPG databases for occupational exposure limits, though none are formally established for amyl nitrate .

Methodological Recommendations

  • Safety Protocols : Implement OSHA 1910.132 guidelines for PPE, emergency showers, and alcohol-free workspaces to mitigate hepatic synergism .
  • Data Validation : Use ChemSpider or PubChem for physicochemical data cross-referencing; avoid non-peer-reviewed sources (e.g., commercial SDS sheets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.